5-Chloro-1-naphthoic acid
Description
Properties
IUPAC Name |
5-chloronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDMBASSDNQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359082 | |
| Record name | 5-Chloro-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-52-5 | |
| Record name | 5-Chloro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-1-naphthoic acid. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on presenting clear, quantitative data and actionable experimental insights.
Core Chemical Properties
This compound is a halogenated derivative of 1-naphthoic acid. Its chemical structure, featuring a naphthalene core with a carboxylic acid group at the 1-position and a chlorine atom at the 5-position, makes it a valuable intermediate in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, much of the available information, particularly for physical properties, is based on computational models due to a lack of extensive characterization in published literature.
| Property | Value | Source |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | [Computed][1] |
| CAS Number | 16650-52-5 | [2][3][4] |
| Molecular Formula | C₁₁H₇ClO₂ | [2][] |
| Molecular Weight | 206.62 g/mol | [1][] |
| Boiling Point | 400.6°C at 760 mmHg | [Computed][] |
| Density | 1.395 g/cm³ | [Computed][] |
| XLogP3 (Lipophilicity) | 3.7 | [Computed][1] |
| Hydrogen Bond Donors | 1 | [Computed][1] |
| Hydrogen Bond Acceptors | 2 | [Computed][1] |
Spectral Information
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound, the following protocols are based on established methods for analogous compounds, such as the synthesis of other halogenated naphthoic acids and the purification of aromatic carboxylic acids.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound involves the carboxylation of a Grignard reagent derived from 1-chloro-5-iodonaphthalene or the direct carboxylation of 1-chloronaphthalene, though the latter may yield a mixture of isomers. The following workflow outlines a general Grignard-based synthesis.
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Preparation of 1-Chloro-5-iodonaphthalene: 1-Chloronaphthalene can be iodinated using a suitable iodinating agent (e.g., iodine with an oxidizing agent) to selectively introduce iodine at the 5-position. The product would require purification to isolate the desired isomer.
-
Grignard Reagent Formation: The purified 1-chloro-5-iodonaphthalene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the Grignard reagent. The reaction is typically performed at low temperatures (e.g., 0°C or below) to minimize side reactions.
-
Acidic Work-up: The resulting magnesium carboxylate salt is hydrolyzed by quenching the reaction mixture with a cold, dilute acid (e.g., hydrochloric acid).
-
Isolation and Purification: The crude this compound precipitates and is collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water or acetic acid.
Role in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motif is relevant in medicinal chemistry. Naphthalene-based compounds are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[6] The chloro and carboxylic acid functional groups on this compound serve as versatile handles for chemical modification, making it a suitable scaffold for the synthesis of compound libraries in drug discovery campaigns.
The general workflow for utilizing a scaffold like this compound in a drug discovery program is illustrated below.
Caption: Conceptual workflow for scaffold-based drug discovery.
This process involves:
-
Scaffold Selection: Choosing a core structure like this compound that has desirable physicochemical properties.
-
Library Synthesis: Using the functional groups (-COOH and -Cl) to generate a diverse library of analogues through reactions like amide coupling, esterification, and palladium-catalyzed cross-coupling reactions.
-
Screening and Optimization: The synthesized library is then screened against biological targets to identify "hit" compounds. These hits undergo further medicinal chemistry efforts (lead optimization) to improve their potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.
The lipophilicity imparted by the naphthalene ring and the chlorine atom, combined with the ionizable carboxylic acid group, provides a balanced profile that can be systematically modified to explore structure-activity relationships (SAR).
References
An In-depth Technical Guide to 5-Chloro-1-naphthoic acid (CAS: 16650-52-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-naphthoic acid (CAS: 16650-52-5), a halogenated aromatic carboxylic acid. The document details its physicochemical properties, spectroscopic data, and potential applications, with a focus on its relevance to drug discovery and development. This guide also includes detailed experimental protocols for its synthesis, purification, and analysis, as well as its chemical reactions, such as esterification and amidation. The information is presented to support researchers and scientists in their work with this compound.
Introduction
This compound, with the CAS number 16650-52-5, is a naphthoic acid derivative characterized by a chlorine atom at the 5-position of the naphthalene ring.[1][2] The naphthalene scaffold is a common feature in many biologically active molecules, and the presence of a chloro-substituent can significantly influence the molecule's lipophilicity, metabolic stability, and biological activity.[3] This makes this compound and its derivatives interesting candidates for investigation in medicinal chemistry and drug discovery. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16650-52-5 | [1][2] |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | [1][2] |
| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |
| Molecular Weight | 206.63 g/mol | [1] |
| Boiling Point | 400.6°C at 760 mmHg | [] |
| Density | 1.395 g/cm³ | [] |
| InChI Key | CPGDMBASSDNQIS-UHFFFAOYSA-N | [] |
| SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons. A publicly available spectrum shows the following approximate chemical shifts.[1]
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 8.5 | m |
Note: The specific assignments and coupling constants require further experimental determination or high-resolution spectral analysis.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. These include a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[8][9]
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 206 and an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the naphthalene ring.[10][11]
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be adapted from methods for related naphthoic acid derivatives. One potential pathway involves the hydrolysis of 5-chloro-1-naphthalenecarbonitrile.
Experimental Protocol: Synthesis via Hydrolysis
Reaction:
Figure 1: Synthesis of this compound via hydrolysis.
Materials:
-
5-chloro-1-naphthalenecarbonitrile
-
Concentrated sulfuric acid or sodium hydroxide pellets
-
Water
-
Hydrochloric acid (for acidification if using basic hydrolysis)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Hydrolysis: In a round-bottom flask equipped with a reflux condenser, add 5-chloro-1-naphthalenecarbonitrile and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
OR
-
Alkaline Hydrolysis: In a round-bottom flask with a reflux condenser, dissolve 5-chloro-1-naphthalenecarbonitrile in an aqueous or alcoholic solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the evolution of ammonia ceases.
-
Cool the reaction mixture and acidify it with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
Purification: Recrystallization
The crude this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetic acid, or toluene)[12][13][14][15]
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Chemical Reactivity and Derivatives
The chemical reactivity of this compound is primarily dictated by its carboxylic acid group and the chlorinated naphthalene ring.
Esterification
The carboxylic acid can be converted to its corresponding esters, which are often important intermediates in synthesis.
Reaction:
Figure 2: Esterification of this compound.
Materials:
-
This compound
-
An alcohol (e.g., methanol, ethanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid)
-
Organic solvent (if necessary)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.[16][17]
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove unreacted acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
-
Purify the ester by column chromatography or distillation.
Amide Formation
The carboxylic acid can be activated and reacted with amines to form amides, a common scaffold in pharmaceuticals.
Reaction Workflow:
Figure 3: Workflow for amide synthesis from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM. Add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloro-1-naphthoyl chloride.[18]
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the amine and the base in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[1][18][19]
-
Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Applications in Drug Development
While specific studies on the biological activity of this compound are limited, the naphthoic acid scaffold is a key component in various pharmaceuticals.[20] The introduction of a chlorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Derivatives of naphthoic acids have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[3][17][21][22][23] Therefore, this compound serves as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound and its derivatives.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A time-dependent gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water).
-
Prepare the sample solution at a known concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Run the analysis using the specified chromatographic conditions.
-
Quantify the compound by comparing the peak area to a calibration curve generated from the standard solutions.[1][19][21][24][25]
Conclusion
This compound is a versatile chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. This technical guide has provided a summary of its known properties, along with detailed, adaptable protocols for its synthesis, purification, and common chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. fiveable.me [fiveable.me]
- 7. Buy 7-Chloronaphthalene-1-carboxylic acid | 58926-30-0 [smolecule.com]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 11. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. benchchem.com [benchchem.com]
- 16. Visualizer loader [nmrdb.org]
- 17. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Separation of 3-Hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. benchchem.com [benchchem.com]
- 21. helixchrom.com [helixchrom.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Chloro-1-naphthoic acid, a valuable intermediate in medicinal chemistry and materials science. This document details established methodologies, provides experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a substituted naphthalene derivative with applications as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its structure, featuring a carboxylic acid group at the 1-position and a chlorine atom at the 5-position of the naphthalene ring, offers versatile handles for further chemical modifications. The strategic synthesis of this compound is crucial for the efficient development of novel chemical entities. This guide will focus on two principal and reliable synthetic pathways: the Grignard reaction of a halogenated precursor and the Sandmeyer reaction of an amino-naphthalene derivative.
Synthetic Pathways
Two primary, well-established routes for the synthesis of this compound are detailed below.
Route 1: Grignard Carboxylation of 1-Bromo-5-chloronaphthalene
This classic and robust method involves the formation of a Grignard reagent from the commercially available 1-Bromo-5-chloronaphthalene, followed by carboxylation with carbon dioxide.[1][2] The reaction proceeds through a nucleophilic attack of the organomagnesium compound on solid carbon dioxide (dry ice).[3][4]
References
An In-depth Technical Guide to 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-naphthoic acid, systematically named 5-chloronaphthalene-1-carboxylic acid , is a halogenated derivative of 1-naphthoic acid.[1] Its chemical structure, featuring a naphthalene core with chloro and carboxylic acid functional groups, makes it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, potential synthetic routes, and proposed methodologies for biological evaluation, tailored for a scientific audience.
Chemical and Physical Properties
A summary of the key computed chemical and physical properties of this compound is presented in Table 1. This data, primarily sourced from the PubChem database, offers valuable insights for experimental design and computational modeling.[1]
| Property | Value | Source |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | PubChem[1] |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |
| Molecular Weight | 206.63 g/mol | BOC Sciences[] |
| CAS Number | 16650-52-5 | PubChem[1] |
| Boiling Point (Predicted) | 400.6°C at 760 mmHg | BOC Sciences[] |
| Density (Predicted) | 1.395 g/cm³ | BOC Sciences[] |
| XLogP3 | 3.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 206.0134572 Da | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
| Heavy Atom Count | 14 | PubChem[1] |
| SMILES | C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | BOC Sciences[] |
| InChI Key | CPGDMBASSDNQIS-UHFFFAOYSA-N | BOC Sciences[] |
Synthesis Protocols
Proposed Synthesis of this compound
A potential synthetic workflow for this compound is outlined below. This process is based on the well-established Grignard reaction for the synthesis of carboxylic acids.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a solution of 1-chloro-5-bromonaphthalene (1.0 eq) in anhydrous THF dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.
-
Continue the carboxylation for several hours until the reaction is complete.
-
-
Acidic Workup and Isolation:
-
Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
-
Potential Biological Activities and Experimental Protocols
Naphthalene derivatives and carboxylic acids are known to exhibit a wide range of biological activities.[3][4] While the specific biological profile of this compound is not well-documented, its structure suggests potential for anticancer, antimicrobial, and anti-inflammatory properties. The following are proposed experimental protocols to screen for these activities.
General Workflow for Biological Evaluation
The following diagram illustrates a general workflow for assessing the potential biological activities of this compound.
Caption: General workflow for biological evaluation of this compound.
1. Anticancer Activity (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ value.
-
2. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria or fungi.
-
Serial Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
3. Anti-inflammatory Activity (COX Enzyme Inhibition Assay)
-
Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
-
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid).
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the production of prostaglandins (e.g., PGE₂) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
-
Conclusion
This compound presents an interesting scaffold for further investigation in drug discovery and materials science. This guide provides foundational information on its properties and outlines adaptable experimental protocols for its synthesis and biological evaluation. Researchers can utilize this information as a starting point for their investigations into the potential applications of this and related halogenated naphthoic acid derivatives. Further studies are warranted to fully elucidate its chemical reactivity and biological activity profile.
References
An In-Depth Technical Guide to 5-Chloro-1-naphthoic Acid: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the chloro substituent on the naphthalene ring, make it an intriguing candidate for the development of novel therapeutic agents and a versatile intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic methodologies, and spectral characterization of this compound. Furthermore, it explores the biological activities of related naphthoic acid and naphthoquinone derivatives, offering insights into the potential applications of this compound in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound possesses a rigid bicyclic aromatic core with a carboxylic acid group at the 1-position and a chlorine atom at the 5-position. This substitution pattern influences the molecule's polarity, lipophilicity, and reactivity.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid |
| CAS Number | 16650-52-5 |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| XLogP3 | 3.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis of this compound
Synthetic Workflow: Potential Routes to this compound
References
An In-depth Technical Guide on the Solubility Profile of 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 5-Chloro-1-naphthoic acid, a critical physicochemical property for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining solubility, alongside a structured framework for data presentation and a visual guide to the experimental workflow.
Introduction to this compound and its Solubility
This compound is a halogenated derivative of 1-naphthoic acid. Its molecular structure, featuring a naphthalene ring, a carboxylic acid group, and a chlorine atom, suggests it is a weakly acidic compound with a predominantly hydrophobic character. The solubility of an active pharmaceutical ingredient (API) like this compound is a pivotal parameter that influences its bioavailability, dissolution rate, and formulation design. Understanding its solubility in various solvents is therefore essential for preclinical and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common solvents has not been published. For research and development purposes, it is imperative to determine this data experimentally. The following table is presented as a template for organizing experimentally determined solubility data.
Table 1: Illustrative Solubility Data Presentation for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
Note: The data in this table is for illustrative purposes and must be populated with experimentally determined values.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid compound like this compound.
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The excess solid should be visible to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[3]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.[2]
-
Quantification:
-
Gravimetric Analysis: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the dried residue is weighed again. The difference in weight gives the mass of the dissolved solute.[4][5]
-
UV-Vis Spectrophotometry: Prepare a standard curve of this compound in the same solvent. Dilute the filtrate to a concentration that falls within the linear range of the standard curve and measure its absorbance at the wavelength of maximum absorbance (λmax). Calculate the concentration from the standard curve.[2]
-
HPLC Analysis: Prepare a calibration curve with known concentrations of this compound. Inject a known volume of the diluted filtrate into the HPLC system and determine the concentration based on the peak area relative to the calibration curve.
-
For earlier stages of drug discovery, a kinetic solubility assay can be employed for higher throughput.[3][6] This method typically starts with the compound dissolved in DMSO.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Microplate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Compound Addition: Add a small volume of the DMSO stock solution of this compound to the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake it at a constant temperature for a shorter period (e.g., 1-2 hours).[6]
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[7]
-
UV-Vis Measurement: For a direct UV assay, after incubation, the plate can be centrifuged, and the absorbance of the supernatant is measured. Alternatively, the solution can be filtered before measuring the absorbance.[7] The concentration is determined by comparing the absorbance to a standard curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.
Caption: Experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary framework for researchers and drug development professionals to determine this crucial parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility measurements offer practical guidance for laboratory execution. The structured table for data presentation and the visual workflow diagram are intended to facilitate clear and standardized reporting of experimental findings. Accurate determination of the solubility profile is a fundamental step in advancing the scientific understanding and potential therapeutic applications of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. enamine.net [enamine.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic Characterization of 5-Chloro-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Chloro-1-naphthoic acid. Due to the limited availability of published, consolidated spectral data for this specific compound, this document focuses on the predicted spectroscopic characteristics and outlines the detailed experimental protocols necessary for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on the known effects of its constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~8.2 - 8.4 | Doublet | 1H | H4 |
| ~7.9 - 8.1 | Doublet | 1H | H8 |
| ~7.6 - 7.8 | Doublet | 1H | H2 |
| ~7.5 - 7.7 | Triplet | 1H | H7 |
| ~7.4 - 7.6 | Triplet | 1H | H3 |
| ~7.3 - 7.5 | Doublet | 1H | H6 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~170 - 175 | -COOH |
| ~135 - 140 | C5 |
| ~132 - 135 | C8a |
| ~130 - 133 | C1 |
| ~128 - 131 | C4a |
| ~127 - 130 | C4 |
| ~126 - 129 | C2 |
| ~125 - 128 | C7 |
| ~124 - 127 | C3 |
| ~123 - 126 | C8 |
| ~122 - 125 | C6 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3050-3100 | Medium | C-H stretch (Aromatic) |
| ~1680-1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1580-1600 | Medium | C=C stretch (Aromatic ring) |
| ~1450-1500 | Medium | C=C stretch (Aromatic ring) |
| ~1210-1320 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Broad | O-H bend (Carboxylic acid dimer) |
| ~750-850 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206/208 | Molecular ion ([M]⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
| 189/191 | Loss of -OH radical. |
| 161/163 | Loss of -COOH group. |
| 126 | Loss of -COOH and Cl. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 14 ppm.
-
-
Referencing: The chemical shifts are referenced to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024-4096 (or until a satisfactory signal-to-noise ratio is achieved).
-
Relaxation delay: 2 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 200 ppm.
-
-
Referencing: The chemical shifts are referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
The sample can be introduced via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is vaporized by heating in the ion source.
-
-
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer equipped with an EI source.
-
Parameters:
-
Ionization energy: 70 eV.
-
Source temperature: 150-250 °C (adjusted to ensure sample vaporization without thermal decomposition).
-
Mass range: m/z 50-500.
-
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Spectroscopic analysis workflow.
5-Chloro-1-naphthoic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Chloro-1-naphthoic acid, a valuable building block in organic synthesis and drug discovery. This document details its commercial availability, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications, particularly in the realm of medicinal chemistry. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.
Commercial Availability
This compound (CAS No. 16650-52-5) is readily available from a variety of chemical suppliers. It is typically offered for research and development purposes with purities generally ranging from 95% to over 97%. The compound is a solid at room temperature and should be stored in a cool, dry place.
Below is a summary of representative commercial suppliers and their typical product specifications. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Chemenu | CM242466 | 95% | 5g |
| BOC Sciences | 16650-52-5 | 95% | Inquire |
| Crysdot LLC | CD12135277 | 95+% | 5g |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and integration into screening and development workflows.
| Property | Value | Source |
| CAS Number | 16650-52-5 | PubChem[1] |
| Molecular Formula | C₁₁H₇ClO₂ | PubChem[1] |
| Molecular Weight | 206.62 g/mol | PubChem[1] |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | PubChem[1] |
| Appearance | Solid (form may vary) | --- |
| Boiling Point | 400.6 °C at 760 mmHg | BOC Sciences |
| Density | 1.395 g/cm³ | BOC Sciences |
| Melting Point | Not consistently reported | --- |
| Solubility | Inquire with supplier | --- |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a plausible and effective route is the direct chlorination of 1-naphthoic acid. The following experimental protocol is adapted from established methods for the chlorination of aromatic carboxylic acids.[2]
Proposed Synthetic Pathway
The synthesis involves the electrophilic aromatic substitution of 1-naphthoic acid using a suitable chlorinating agent. The naphthalene ring is activated towards electrophilic attack, and the presence of the carboxylic acid group, a deactivating meta-director, will influence the position of chlorination. However, the regioselectivity can be controlled by reaction conditions.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-Naphthoic acid
-
Glacial acetic acid
-
Chlorine gas (or an alternative chlorinating agent like N-chlorosuccinimide)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, gas inlet tube, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-naphthoic acid in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride to the solution.
-
Chlorination: While stirring the mixture at room temperature, slowly bubble chlorine gas through the solution. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, dilute the mixture with distilled water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing and Drying: Wash the combined organic extracts with water, and then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Applications in Research and Drug Development
The unique structural features of this compound, namely the rigid naphthalene scaffold, the carboxylic acid handle, and the chloro substituent, make it a versatile intermediate in medicinal chemistry.[3] The naphthalene core is a common motif in many biologically active compounds.[4]
Potential Synthetic Transformations
The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the construction of diverse molecular libraries. The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce further molecular complexity or can act as a site for nucleophilic aromatic substitution.[3]
Caption: Potential synthetic transformations and applications of this compound.
Role in Drug Design
The chloro-substitution on the naphthalene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. It can affect lipophilicity, metabolic stability, and binding interactions with biological targets. By starting with this compound, medicinal chemists can efficiently synthesize and screen libraries of derivatives to identify novel therapeutic agents such as enzyme inhibitors or receptor ligands.[3]
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in organic synthesis and drug discovery. Its well-defined structure and dual reactivity at the carboxylic acid and chloro- positions provide a valuable platform for the development of novel and complex molecules. The information and protocols provided in this guide are intended to support researchers in leveraging the potential of this important chemical intermediate.
References
An In-depth Technical Guide on the Stability and Storage of 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-1-naphthoic acid, a key intermediate in various chemical syntheses. Proper handling and storage are crucial to maintain the integrity and purity of this compound for research and development applications.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClO₂ | [1][2] |
| Molecular Weight | 206.62 g/mol | [1] |
| Appearance | White to very pale yellow crystal or powder | |
| Melting Point | 228°C | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| CAS Number | 16650-52-5 | [1][2][3] |
Chemical Stability and Reactivity
This compound is generally considered stable under recommended storage and handling conditions.[4] However, it is important to be aware of potential incompatibilities and conditions to avoid.
-
Incompatible Materials: The primary incompatibility for this compound is with strong oxidizing agents.[5][6] Contact with these substances should be strictly avoided to prevent vigorous and potentially hazardous reactions.
-
Conditions to Avoid: To ensure the compound's stability, it is advisable to avoid exposure to high heat, open flames, and sources of ignition.[5][6][7] Additionally, preventing the formation of dust during handling is important to minimize dispersion.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition of this compound may produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][6]
Recommended Storage Conditions
Proper storage is paramount to preserving the quality of this compound. The following guidelines are based on safety data sheets and best practices for chemical storage.
-
Temperature: Store in a cool and dark place. Some suppliers recommend storage at 2-8°C.[3]
-
Atmosphere: Keep in a dry and well-ventilated area.[5][6][8]
-
Container: The container should be kept tightly closed to prevent contamination and absorption of moisture.[5][6][8][9]
-
Location: Store away from incompatible materials, particularly strong oxidizing agents.
The logical relationship between storage parameters and the stability of the compound can be visualized as follows:
Handling and Personal Protection
For the safety of researchers and to prevent contamination of the compound, proper handling procedures should be followed.
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust.[5] Ensure that eyewash stations and safety showers are readily accessible.[5][6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[4]
-
Hand Protection: Use appropriate chemical-resistant gloves.[4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If dust is generated, a NIOSH/MSHA approved respirator should be used.
-
-
Hygiene: Wash hands thoroughly after handling the compound.[5][10] Avoid eating, drinking, or smoking in the laboratory.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not publicly available. However, standard methodologies for assessing the stability of chemical compounds in the pharmaceutical industry can be adapted. These typically involve:
-
Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and solutions of varying pH to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions for extended periods and periodically testing for purity and degradation products using techniques like High-Performance Liquid Chromatography (HPLC).
A generalized workflow for a stability assessment study is outlined below:
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety advice. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.
References
- 1. This compound | C11H7ClO2 | CID 937057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. cas 16650-52-5|| where to buy this compound [english.chemenu.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
A Theoretical and Computational In-Depth Guide to 5-Chloro-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Chloro-1-naphthoic acid. Given the limited availability of direct experimental and theoretical data for this specific molecule in published literature, this document serves as a methodological roadmap, outlining the standard protocols and expected results based on studies of structurally similar compounds, such as other halogenated aromatic carboxylic acids.
Introduction to this compound
This compound is a halogenated derivative of 1-naphthoic acid. Its structure, featuring a naphthalene core, a carboxylic acid group, and a chlorine substituent, suggests potential applications in medicinal chemistry and materials science. The electronic and steric effects of the chlorine atom can significantly influence the molecule's chemical reactivity, binding affinity to biological targets, and spectroscopic properties. Theoretical studies are indispensable for elucidating these properties at a molecular level, providing insights that can guide synthesis, functionalization, and application development.
Computational Chemistry Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and properties of molecules. It offers a favorable balance between accuracy and computational cost, making it a standard tool for the theoretical analysis of organic compounds.
Experimental Protocol: DFT Calculations
A typical computational protocol for studying this compound using DFT involves the following steps:
-
Molecular Structure Creation : The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is a crucial step to obtain a realistic molecular geometry.
-
Method : Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for organic molecules.
-
Basis Set : The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and polarization functions (d,p) to handle the electronic distribution in heteroatoms and strained systems.
-
-
Frequency Calculation : A frequency analysis is performed on the optimized geometry at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose : This calculation confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). It also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.
-
-
Property Calculations : Various electronic and chemical properties are calculated from the optimized structure. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Mulliken Atomic Charges
-
Global Reactivity Descriptors (e.g., hardness, electronegativity)
-
The following diagram illustrates the typical workflow for DFT analysis.
Data Presentation: Predicted Molecular Properties
The following tables summarize the type of quantitative data that would be obtained from the DFT calculations described above. The values presented are hypothetical but are representative of what would be expected for this compound, based on data for similar molecules.
Table 1: Predicted Geometrical Parameters (Optimized at B3LYP/6-311++G(d,p))
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C=O | 1.21 |
| C-O | 1.35 | |
| O-H | 0.97 | |
| C-Cl | 1.75 | |
| C-C (aromatic) | 1.39 - 1.43 | |
| **Bond Angles (°) ** | O=C-O | 123.5 |
| C-O-H | 108.0 | |
| C-C-Cl | 120.5 |
Table 2: Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Wavenumber |
| O-H stretch | Carboxylic Acid | ~3570 |
| C-H stretch | Aromatic | ~3100 |
| C=O stretch | Carboxylic Acid | ~1750 |
| C=C stretch | Aromatic | ~1600, ~1450 |
| C-O stretch | Carboxylic Acid | ~1280 |
| C-Cl stretch | Chloroaromatic | ~750 |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.90 |
| HOMO-LUMO Gap (eV) | 4.55 |
| Dipole Moment (Debye) | 2.50 |
Application in Drug Development: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design for screening potential drug candidates against a biological target, such as a protein or enzyme.
Experimental Protocol: Molecular Docking
Here, we outline a hypothetical docking study of this compound against Cyclooxygenase-2 (COX-2), a well-known enzyme involved in inflammation and a common target for nonsteroidal anti-inflammatory drugs (NSAIDs).
-
Ligand Preparation :
-
The 3D structure of this compound is obtained from the DFT optimization step.
-
The structure is saved in a suitable format (e.g., .pdbqt) using software like AutoDock Tools. This involves assigning partial charges and defining rotatable bonds.
-
-
Receptor Preparation :
-
The 3D crystal structure of the target protein, COX-2, is downloaded from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 1CX2.[1]
-
The protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges.
-
-
Grid Box Definition :
-
A 3D grid box is defined around the active site of the COX-2 enzyme. The size and center of the grid must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.
-
-
Docking Simulation :
-
The docking simulation is performed using software like AutoDock Vina. A search algorithm (e.g., a Lamarckian Genetic Algorithm) is used to explore various conformations and orientations of the ligand within the receptor's active site.
-
-
Results Analysis :
-
The results are ranked based on a scoring function, which estimates the binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.
-
The diagram below illustrates the general workflow for a molecular docking study.
Conclusion
This guide outlines the standard theoretical methodologies for the comprehensive study of this compound. By employing DFT calculations, researchers can obtain fundamental data on the molecule's geometry, stability, and electronic characteristics. Furthermore, molecular docking simulations can provide valuable insights into its potential as a therapeutic agent by exploring its interactions with specific biological targets. The integration of these computational techniques provides a powerful, cost-effective approach to guide future experimental research and accelerate the drug discovery and materials design process.
References
The Discovery and History of 5-Chloro-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, represents a valuable chemical entity with potential applications in medicinal chemistry and materials science. While a definitive historical record of its initial discovery is not prominently documented, its synthesis falls within the well-established principles of aromatic chemistry developed over the last century. This technical guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols adapted from established methodologies, and key physicochemical data. The historical context is presented through the lens of the broader development of naphthalene chemistry, a field rich with innovation since the early 19th century.
Historical Context: The Evolution of Naphthalene Chemistry
The journey into the functionalization of naphthalene, the parent aromatic hydrocarbon of this compound, began in the early 1820s with its isolation from coal tar. The subsequent decades saw a flourishing of research into its structure and reactivity. Key milestones relevant to the synthesis of chloro- and carboxyl-substituted naphthalenes include:
-
Early 20th Century: The development of the Grignard reaction provided a robust method for forming carbon-carbon bonds, enabling the carboxylation of aryl halides. This set the stage for synthesizing naphthalenecarboxylic acids from their corresponding bromo- or chloro-naphthalene precursors.
-
Mid-20th Century: The refinement of electrophilic aromatic substitution reactions, such as chlorination, allowed for the direct introduction of halogen atoms onto the naphthalene ring. Concurrently, the Sandmeyer reaction became a staple for converting aromatic amines into a wide array of functional groups, including nitriles, which can be readily hydrolyzed to carboxylic acids.
While the specific pioneering synthesis of this compound is not readily found in seminal historical literature, its creation is a logical extension of these fundamental and widely practiced organic transformations.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below. This information is crucial for its identification, purification, and application in further synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 16650-52-5 |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like ethanol, acetone, and DMSO. Sparingly soluble in water. |
Table 2: Computed Spectral Data for this compound
| Spectral Data Type | Predicted Values |
| ¹H NMR | Chemical shifts (ppm) for aromatic protons are expected between 7.0 and 8.5 ppm. The carboxylic acid proton would appear as a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons are predicted in the 120-140 ppm range, with the carboxyl carbon appearing downfield (>165 ppm). |
| IR Spectroscopy | Characteristic peaks (cm⁻¹) are expected for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and C-Cl stretch (around 700-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 206, with a characteristic M+2 peak at m/z 208 due to the ³⁷Cl isotope. |
Plausible Synthetic Pathways and Experimental Protocols
Two primary synthetic routes are proposed for the preparation of this compound, based on well-established organic chemistry principles.
Pathway 1: Grignard Reaction and Carboxylation of a Dichloronaphthalene Precursor
This approach is adapted from the reliable synthesis of 1-naphthoic acid. It involves the formation of a Grignard reagent from a suitable di- or chloro-bromonaphthalene, followed by reaction with carbon dioxide.
Caption: Synthesis of this compound via Grignard reaction.
Experimental Protocol (Adapted from the synthesis of 1-Naphthoic Acid)
Materials:
-
1,5-Dichloronaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1,5-dichloronaphthalene in anhydrous THF dropwise to the magnesium suspension under a nitrogen atmosphere. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard solution in an ice-water bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. The reaction is exothermic. Continue adding dry ice until the exothermic reaction subsides.
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the crude this compound. Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.
Pathway 2: Sandmeyer Reaction of 5-Chloro-1-naphthylamine
This alternative pathway involves the diazotization of 5-chloro-1-naphthylamine, followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid.
Caption: Synthesis of this compound via Sandmeyer reaction.
Experimental Protocol:
Materials:
-
5-Chloro-1-naphthylamine
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Copper(I) cyanide
-
Potassium cyanide
-
Sulfuric acid
-
Sodium hydroxide
Procedure:
-
Diazotization: Dissolve 5-chloro-1-naphthylamine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A precipitate will form. Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction.
-
Hydrolysis: Isolate the crude 5-chloro-1-cyanonaphthalene by filtration. Hydrolyze the nitrile by refluxing with a mixture of sulfuric acid and water. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Work-up and Purification: Cool the reaction mixture and pour it onto ice to precipitate the crude this compound. Collect the solid by filtration, wash with water, and then dissolve it in a sodium hydroxide solution. Treat with activated charcoal and filter. Acidify the filtrate with hydrochloric acid to re-precipitate the purified carboxylic acid. Collect the product by filtration, wash with cold water, and dry.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound, applicable to both proposed synthetic pathways.
Unveiling the Physicochemical Landscape of 5-Chloro-1-naphthoic acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the core physical constants of 5-Chloro-1-naphthoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines its melting and boiling points, supported by detailed experimental methodologies for their determination, ensuring accuracy and reproducibility in laboratory settings.
Core Physical Constants of this compound
The accurate determination of physical constants such as melting and boiling points is fundamental in the characterization of a chemical compound. These parameters provide insights into the purity and physical nature of the substance. For this compound (CAS No. 16650-52-5), the experimentally determined values are presented below.
| Physical Constant | Value |
| Melting Point | 245 °C[1] |
| Boiling Point | 400.6 °C at 760 mmHg |
Experimental Protocols
To ensure the accurate determination of the physical constants of this compound, standardized experimental protocols are essential. The following section details the methodologies for measuring the melting and boiling points.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. This is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.
Methodology:
A calibrated digital melting point apparatus is used for this procedure.
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated at a controlled rate of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
The boiling point of this compound can be determined using a distillation method.
-
Apparatus Setup: A small quantity of the compound is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.
-
Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, the recorded boiling point is corrected to the standard pressure of 760 mmHg.
Experimental Workflow Visualization
The logical flow of the experimental determination of the physical constants is depicted in the following diagram.
Diagram 1: Experimental Workflow for Determining Physical Constants.
References
Methodological & Application
Synthesis of 5-Chloro-1-naphthoic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-Chloro-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the well-established Sandmeyer reaction, a reliable method for the introduction of a chloro substituent onto an aromatic ring.
Introduction
This compound is a substituted naphthalene derivative with potential applications in the development of novel pharmaceuticals and functional materials. Its synthesis is achieved through a two-step process starting from the commercially available 5-Amino-1-naphthoic acid. The key transformation involves the diazotization of the primary amino group, followed by a copper(I) chloride-catalyzed chloro-de-diazoniation, commonly known as the Sandmeyer reaction. This method offers high regioselectivity, ensuring the chloro group is introduced specifically at the 5-position of the naphthalene ring.
Reaction Scheme
The overall synthetic route is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the Sandmeyer reaction.
| Parameter | Value |
| Starting Material | 5-Amino-1-naphthoic acid |
| Final Product | This compound |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol |
| Estimated Yield | 70-80% |
| Purity | >95% (after purification) |
| Appearance | Off-white to pale yellow solid |
Note: The yield is an estimate based on typical Sandmeyer reaction efficiencies for similar substrates and may vary depending on experimental conditions.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Part 1: Preparation of Copper(I) Chloride (CuCl) Catalyst
This protocol describes the preparation of the copper(I) chloride catalyst required for the Sandmeyer reaction.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium chloride (NaCl)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Acetone
Procedure:
-
In a suitable flask, dissolve copper(II) sulfate pentahydrate and sodium chloride in deionized water.
-
Slowly add a solution of sodium bisulfite or sodium sulfite to the copper(II) sulfate solution with constant stirring. A white precipitate of copper(I) chloride will form.
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Wash the precipitate several times with deionized water by decantation.
-
Wash the precipitate with ethanol and then with acetone.
-
Dry the resulting white solid under vacuum to obtain pure copper(I) chloride. Store it in a desiccator as it is susceptible to oxidation.
Part 2: Diazotization of 5-Amino-1-naphthoic acid
This protocol outlines the formation of the diazonium salt from 5-Amino-1-naphthoic acid.
Materials:
-
5-Amino-1-naphthoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, suspend 5-Amino-1-naphthoic acid in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of 5-Amino-1-naphthoic acid. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 5-carboxy-1-naphthalenediazonium chloride and should be used immediately in the next step.
Part 3: Sandmeyer Reaction: Synthesis of this compound
This protocol describes the conversion of the diazonium salt to this compound.
Materials:
-
5-Carboxy-1-naphthalenediazonium chloride solution (from Part 2)
-
Copper(I) chloride (CuCl) (from Part 1)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Part 2) to the cold copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) will be observed. Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
After the evolution of nitrogen ceases, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate any remaining product, which can be collected by filtration.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a pure crystalline solid.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: 5-Chloro-1-naphthoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-naphthoic acid is a valuable and versatile building block in organic synthesis, primarily utilized in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. Its rigid naphthalene core, substituted with both an electron-withdrawing chloro group and a reactive carboxylic acid moiety, provides a unique platform for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of N-substituted amides, which are prevalent motifs in many biologically active compounds. A key application highlighted is the use of a derivative, 5-chloro-8-nitro-1-naphthoyl chloride, as an efficient acylating agent for the protection of amines.
Key Application: Synthesis of N-Substituted Amides
A significant application of this compound derivatives is in the synthesis of N-substituted amides. The carboxylic acid functionality can be readily converted to a more reactive acyl chloride, which then serves as a potent electrophile for the acylation of primary and secondary amines. This reaction is fundamental in peptide synthesis and the creation of small molecule libraries for drug discovery.
A notable example involves the use of 5-chloro-8-nitro-1-naphthoyl chloride, derived from a multi-step synthesis starting from a related naphthoic acid precursor, as a protective group for amines. The protection proceeds efficiently under mild Schotten-Baumann conditions, affording high yields of the corresponding amides[1][2][3][4].
Data Presentation: Acylation of Various Amines
The following table summarizes the isolated yields for the synthesis of various N-substituted amides using 5-chloro-8-nitro-1-naphthoyl chloride. The reactions were carried out under standardized Schotten-Baumann conditions.
| Entry | Amine Substrate | Amine Type | Reaction Time (min) | Isolated Yield (%) |
| 1 | n-Octylamine | Primary Aliphatic | 30 | 95[4] |
| 2 | n-Decylamine | Primary Aliphatic | 30 | 86[4] |
| 3 | Benzylamine | Primary Aliphatic (Benzylic) | 30 | 92[4] |
| 4 | tert-Octylamine | Primary Aliphatic (Hindered) | 30 | 87[4] |
| 5 | Di-n-butylamine | Secondary Aliphatic | 30 | 90[3] |
| 6 | 4-tert-Butylaniline | Primary Aromatic | 30 | 91[3] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-8-nitro-1-naphthoyl chloride
The synthesis of the key intermediate, 5-chloro-8-nitro-1-naphthoyl chloride, is a multi-step process that begins with the bromination and subsequent nitration of a suitable 1-naphthoic acid precursor to introduce the nitro group at the C-8 position. The final step involves the conversion of the carboxylic acid to the acyl chloride with concomitant exchange of the bromine at C-5 for a chlorine atom.
Materials:
-
5-Bromo-8-nitro-1-naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-bromo-8-nitro-1-naphthoic acid in anhydrous toluene.
-
Add thionyl chloride (1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-chloro-8-nitro-1-naphthoyl chloride. This intermediate is often used in the next step without further purification.
Protocol 2: General Procedure for the Acylation of Amines (Schotten-Baumann Conditions)
This protocol describes a general method for the synthesis of N-substituted amides using 5-chloro-8-nitro-1-naphthoyl chloride and a variety of primary and secondary amines.
Materials:
-
5-Chloro-8-nitro-1-naphthoyl chloride
-
Desired primary or secondary amine
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution (e.g., 2M)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard work-up and purification supplies (e.g., anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve the amine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
In a separate flask, dissolve 5-chloro-8-nitro-1-naphthoyl chloride (1.0 equivalent) in dichloromethane.
-
Cool the amine solution to 0 °C using an ice bath.
-
Slowly add the solution of 5-chloro-8-nitro-1-naphthoyl chloride to the stirred amine solution at 0 °C.
-
After stirring for 5 minutes, add the aqueous sodium carbonate solution (5.0 equivalents) to the reaction mixture.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 25 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted amide.
Visualizations
Caption: Synthetic workflow for N-substituted amides.
Caption: Logical flow from precursor to bioactive products.
References
Derivatization of 5-Chloro-1-naphthoic Acid for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom at the 5-position of 1-naphthoic acid offers a unique starting point for the synthesis of novel derivatives with potential biological activities. This document provides detailed protocols for the derivatization of 5-Chloro-1-naphthoic acid into amides and esters, along with methodologies for their biological screening against cancer and microbial targets. The provided data and potential mechanisms of action are based on studies of structurally related naphthalene and naphthoquinone derivatives and should be considered as a guide for initiating research in this area.
I. Synthetic Protocols
The primary functional group of this compound, the carboxylic acid, is readily amenable to derivatization. The following protocols detail the synthesis of amide and ester derivatives, which are common strategies to modulate the physicochemical and biological properties of a lead compound.
Protocol 1: Synthesis of 5-Chloro-1-naphthoyl Chloride
The conversion of the carboxylic acid to an acid chloride is a key step for subsequent amidation and esterification reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 40°C for DCM) and stir for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution and the dissolution of the solid.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 5-Chloro-1-naphthoyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound Amides
Materials:
-
5-Chloro-1-naphthoyl chloride (from Protocol 1)
-
Primary or secondary amine of choice (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq) as a base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-Chloro-1-naphthoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 3: Synthesis of this compound Esters
Materials:
-
This compound
-
Alcohol of choice (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Filtration setup
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound, the desired alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0°C and add DCC or EDCI portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
II. Biological Screening Protocols
The synthesized derivatives of this compound can be screened for various biological activities. Below are protocols for assessing their potential anticancer and antimicrobial effects.
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Multichannel pipette
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Quantitative Data Summary (Based on Structurally Related Compounds)
The following tables summarize the biological activities of various naphthalene and naphthoquinone derivatives. Note: This data is for compounds structurally related to this compound derivatives and should be used as a reference for expected activity ranges.
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Naphthoquinone Amides | NCI-H187 (Small Cell Lung Cancer) | Potent Inhibition | [1] |
| Naphthoquinone Amides | KB (Oral Cancer) | Potent Inhibition | [1] |
| 7-Methyljuglone Derivatives | HeLa (Cervical Cancer) | 5.3 - 10.1 | [2] |
| 7-Methyljuglone Derivatives | DU145 (Prostate Cancer) | 6.8 - 9.3 | [2] |
Table 2: Antimicrobial Activity of Naphthoic Acid and Naphthalene Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Naphthoic Acid Lanthanum Complexes | E. coli | 62.5 | [3] |
| Naphthoic Acid Lanthanum Complexes | S. aureus | 62.5 | [3] |
| Aminonaphthols | P. aeruginosa MDR1 | 10 | |
| Aminonaphthols | S. aureus MDR | 100 |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological screening of this compound derivatives.
Potential Signaling Pathways in Cancer
Naphthalene and naphthoquinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways. The diagram below illustrates a generalized view of potential signaling pathways that could be modulated by active derivatives of this compound. Disclaimer: These pathways are based on the known mechanisms of related compounds and require experimental validation for the specific derivatives of this compound.
Conclusion
The derivatization of this compound into amides and esters presents a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this document provide a solid foundation for the synthesis and subsequent biological evaluation of these derivatives. While the provided quantitative data and signaling pathway information are based on structurally related compounds, they offer valuable insights into the potential of this chemical scaffold. Further research, including the synthesis of a diverse library of this compound derivatives and their comprehensive biological screening, is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols for 5-Chloro-1-naphthoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-naphthoic acid is a halogenated aromatic carboxylic acid that holds potential as a versatile scaffold and building block in medicinal chemistry. The naphthalene core provides a rigid framework that can be strategically functionalized to interact with biological targets. The presence of a chlorine atom at the 5-position and a carboxylic acid at the 1-position offers two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The chlorine substituent can influence the compound's lipophilicity and metabolic stability, while the carboxylic acid moiety can be readily converted into various functional groups, such as amides and esters, to modulate pharmacokinetic and pharmacodynamic properties.
While direct and extensive studies on the medicinal chemistry applications of this compound are not widely published, its utility can be inferred from the chemical reactivity of its derivatives. This document provides insights into its potential applications by examining the synthesis of amide derivatives from the closely related 5-chloro-8-nitro-1-naphthoyl chloride. This serves as a practical example of how the 5-chloro-1-naphthoyl scaffold can be elaborated to generate libraries of compounds for biological screening.
Application in the Synthesis of N-Substituted Amides
The carboxylic acid group of this compound can be activated, for example by conversion to the corresponding acyl chloride (5-chloro-1-naphthoyl chloride), to facilitate the synthesis of a wide array of amide derivatives. Amides are a common functional group in many pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The synthesis of N-substituted amides from a substituted 1-naphthoyl chloride demonstrates the feasibility of creating a diverse library of compounds for screening.
Data Presentation: Synthesis of N-Substituted Amides
The following table summarizes the synthesis of various N-substituted amides from 5-chloro-8-nitro-1-naphthoyl chloride, illustrating the scope of the reaction with different amine types.[1] This data is presented as an example of the derivatization potential of the 5-chloro-1-naphthoyl scaffold.
| Amine Substrate | Amine Type | Reaction Time | Isolated Yield (%) |
| n-Octylamine | Primary Aliphatic | 30 min | 95 |
| n-Decylamine | Primary Aliphatic | 30 min | 86 |
| Benzylamine | Primary Aliphatic (Benzylic) | 30 min | 92 |
| tert-Octylamine | Primary Aliphatic (Hindered) | 30 min | 87 |
| Di-n-butylamine | Secondary Aliphatic | 30 min | 93 |
| Di-n-hexylamine | Secondary Aliphatic | 30 min | 91 |
| Piperidine | Secondary Cyclic | 30 min | 94 |
| Aniline | Primary Aromatic | 30 min | 85 |
| 4-Methylaniline | Primary Aromatic | 30 min | 89 |
| 4-Methoxyaniline | Primary Aromatic | 30 min | 90 |
Experimental Protocols
1. Synthesis of 5-Chloro-1-naphthoyl Chloride
This protocol describes a general method for the conversion of a naphthoic acid to its corresponding naphthoyl chloride, a key reactive intermediate for amide synthesis.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous toluene or DCM.
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature. Alternatively, if using oxalyl chloride, add it dropwise along with a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) and monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂ or CO₂ and CO).
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 5-chloro-1-naphthoyl chloride, which can often be used in the next step without further purification.
-
2. General Protocol for the Synthesis of N-Substituted-5-chloro-1-naphthamides
This protocol outlines the synthesis of amides via the reaction of 5-chloro-1-naphthoyl chloride with various primary and secondary amines.
-
Materials:
-
5-Chloro-1-naphthoyl chloride
-
Desired primary or secondary amine (1.0-1.2 equivalents)
-
Triethylamine (TEA) or pyridine (1.5-2.0 equivalents) as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
Dissolve the desired amine (1.0-1.2 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM in a round-bottom flask and cool the mixture in an ice bath.
-
Prepare a solution of 5-chloro-1-naphthoyl chloride (1 equivalent) in anhydrous DCM.
-
Add the solution of 5-chloro-1-naphthoyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (e.g., 30 minutes) or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted-5-chloro-1-naphthamide.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of N-substituted amides.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific published data on the biological activities of derivatives of this compound and the signaling pathways they may modulate. The naphthalene scaffold is present in numerous bioactive compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. Therefore, it is plausible that derivatives of this compound could exhibit interesting pharmacological properties. Further research, including high-throughput screening and target-based assays, is required to elucidate the biological potential of this class of compounds.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals. The biological potential of this compound and its derivatives is largely unexplored and requires further investigation.
References
Applications of 5-Chloro-1-naphthoic Acid in Materials Science: A Review of Potential Uses
A thorough review of scientific literature and patent databases reveals a notable absence of specific, documented applications of 5-Chloro-1-naphthoic acid in the field of materials science. While the unique chemical structure of this molecule—possessing both a reactive carboxylic acid group and a chlorinated naphthalene core—suggests potential utility as a monomer or functional additive in advanced materials, such applications are not readily found in publicly accessible resources.
The broader family of naphthoic acids and their derivatives, however, are utilized in various material science contexts. For instance, related compounds are employed in the synthesis of high-performance polymers and as fluorescent labels for biomolecules. These applications leverage the rigid, aromatic nature of the naphthalene core, which can impart desirable thermal, mechanical, and photophysical properties to the resulting materials.
Given the lack of direct data for this compound, this document will provide illustrative application notes and protocols based on a closely related and well-documented compound: 1-naphthoyl chloride . This example will serve to demonstrate the potential synthetic pathways and material properties that could be explored for derivatives of naphthoic acid.
Illustrative Application Notes: 1-Naphthoyl Chloride in Polymer Chemistry
Compound of Interest (Illustrative Example): 1-Naphthoyl Chloride (derived from 1-Naphthoic Acid)
Introduction
1-Naphthoyl chloride is a highly reactive derivative of 1-naphthoic acid, making it a valuable precursor for the synthesis of a variety of polymers. The acyl chloride group readily participates in condensation polymerization reactions with difunctional nucleophiles like diols and diamines to form polyesters and polyamides (aramids), respectively.[1] The incorporation of the bulky, rigid naphthyl moiety into the polymer backbone is known to enhance thermal stability, mechanical strength, and can introduce specific optical properties such as fluorescence.[1]
These characteristics make naphthoyl-containing polymers candidates for high-performance applications, including specialty engineering plastics, advanced composites, and functional materials for sensing and optoelectronics.
I. Synthesis of High-Performance Polymers
1-Naphthoyl chloride is a key monomer in condensation polymerization. Its reactivity allows for polymerization under relatively mild conditions to produce high molecular weight polymers.[1]
A. Polyesters via Interfacial Polycondensation
Interfacial polymerization is a technique well-suited for the reaction of a diacid chloride, such as one derived from a naphthoic acid, with a diol.[1] This method can produce high molecular weight polyesters at the interface of two immiscible liquids. The resulting polyesters containing the naphthoyl group typically exhibit high glass transition temperatures (Tg) and excellent thermal stability.[1]
B. Polyamides (Aramids) via Low-Temperature Solution Polycondensation
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. 1-Naphthoyl chloride can be reacted with aromatic diamines in a polar aprotic solvent to produce aramids. The resulting polymers can be spun into high-strength fibers or cast into films for various demanding applications.
C. Functional Polymers via Derivatization
1-Naphthoyl chloride can be used to synthesize functional monomers that can then be polymerized. For example, it can be reacted with a vinyl-containing alcohol to produce a fluorescent monomer like 1-vinyl naphthoate. This monomer can be polymerized via techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create polymers with controlled molecular weights and specific fluorescent properties for applications in sensing, imaging, or as optical materials.[1]
Data Presentation
The following tables summarize representative data for polymers synthesized from naphthalene-containing monomers, illustrating the typical properties that can be expected.
Table 1: Thermal Properties of Polyesters Containing Naphthyl Groups (Note: This data is representative of polyesters with naphthyl moieties and is provided for illustrative purposes.)[1]
| Polymer ID | Diol Monomer | Inherent Viscosity (dL/g) | Tg (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 900°C (%) |
| PE-1 | 2,4-dihydroxy-N-(naphthalen-8-yl)benzamide | 0.48 - 0.92 | 122 - 179 | > 309 | 25.87 - 45.98 |
Table 2: Expected Properties of Poly(1-vinyl naphthoate) (Note: Specific values are dependent on polymerization conditions and are provided as an illustrative example.)[1]
| Property | Expected Value/Characteristic |
| Appearance | White to off-white powder |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) |
| Glass Transition (Tg) | Typically > 100 °C, indicating good thermal stability |
| Fluorescence | Exhibits fluorescence under UV irradiation |
| Molecular Weight | Controllable via RAFT polymerization |
| Polydispersity Index (PDI) | Narrow (< 1.5) with controlled polymerization techniques |
Experimental Protocols
Protocol 1: Synthesis of a Polyester via Interfacial Polycondensation
This protocol describes a general method for synthesizing a polyester using a diol and a diacid chloride derived from a naphthoic acid precursor.
Materials:
-
1-Naphthoic acid (for conversion to 1-naphthoyl chloride)
-
Thionyl chloride (SOCl2)
-
A suitable diol (e.g., Bisphenol A)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
Procedure:
-
Preparation of 1-Naphthoyl Chloride:
-
In a fume hood, reflux 1-naphthoic acid with an excess of thionyl chloride for 2-4 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1-naphthoyl chloride.
-
-
Preparation of Aqueous Phase:
-
Dissolve the diol and sodium hydroxide in water.
-
Add a phase transfer catalyst (approximately 0.1 mol%).
-
-
Preparation of Organic Phase:
-
Dissolve the freshly prepared 1-naphthoyl chloride in dichloromethane.
-
-
Polymerization:
-
Vigorously stir the aqueous phase while rapidly adding the organic phase.
-
Continue stirring for 15-30 minutes. A polymer precipitate will form at the interface.
-
-
Polymer Isolation:
-
Separate the organic layer and wash it successively with water and dilute acid.
-
Precipitate the polyester by pouring the organic solution into a large volume of methanol.[1]
-
Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 60-80°C.
-
Protocol 2: Synthesis of an Aramid via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of an aromatic polyamide (aramid) using 1-naphthoyl chloride and an aromatic diamine.
Materials:
-
1-Naphthoyl chloride
-
Aromatic diamine (e.g., p-phenylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Methanol
-
Water
Procedure:
-
Monomer Dissolution:
-
In a dry, nitrogen-purged reaction vessel, dissolve the aromatic diamine in anhydrous NMP containing dissolved lithium chloride (to aid solubility).
-
Cool the solution to 0°C in an ice bath.
-
-
Polymerization:
-
Slowly add 1-naphthoyl chloride to the stirred diamine solution.
-
Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The solution will become highly viscous.
-
-
Polymer Precipitation:
-
Precipitate the aramid by pouring the viscous polymer solution into a large volume of methanol in a blender.[1]
-
-
Purification and Drying:
-
Filter the fibrous polymer.
-
Wash the polymer thoroughly with methanol and water to remove NMP and LiCl.
-
Dry the purified polymer in a vacuum oven at 80-100 °C.[1]
-
Conclusion
While direct applications of this compound in materials science are not currently documented, the chemistry of related naphthoic acid derivatives provides a strong indication of its potential. As illustrated with 1-naphthoyl chloride, this class of compounds can serve as valuable building blocks for high-performance polymers with enhanced thermal stability and functionality. Future research could explore the synthesis of novel polyesters, polyamides, and functional polymers from this compound, potentially leveraging the presence of the chloro-substituent to further tune material properties or to serve as a site for post-polymerization modification.
References
Application Notes and Protocols for the Synthesis of 5-Chloro-1-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-Chloro-1-naphthoic acid and its derivatives. The protocols detailed below are based on well-established synthetic transformations and are designed to be adaptable for laboratory-scale synthesis.
I. Overview of Synthetic Strategy
A direct and highly regioselective synthesis of this compound can be challenging due to the complex substitution patterns of the naphthalene ring. A robust and reliable method involves a two-step process starting from the commercially available 5-Amino-1-naphthoic acid. This approach utilizes a diazotization reaction followed by a Sandmeyer reaction to introduce the chloro substituent at the desired position. Subsequent conversion of the carboxylic acid to an acid chloride provides a versatile intermediate for the synthesis of a variety of derivatives, including amides and esters.
II. Synthesis of this compound
This section details the protocol for the synthesis of this compound from 5-Amino-1-naphthoic acid.
Reaction Scheme:
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Materials:
-
5-Amino-1-naphthoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beakers
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Diazotization:
-
In a 250 mL round-bottom flask, suspend 5-Amino-1-naphthoic acid (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq) at 0-5 °C using an ice bath.
-
While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve Copper(I) Chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The crude product will precipitate out of the solution.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Dissolve the crude product in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to re-precipitate the this compound.
-
Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 5-Amino-1-naphthoic acid | 187.19 | 1.0 | - |
| Sodium Nitrite | 69.00 | 1.1 | - |
| Copper(I) Chloride | 98.99 | 1.2 | - |
| This compound | 206.62 | - | 70-80 |
Workflow Diagram:
Caption: Synthetic pathway for this compound.
III. Synthesis of this compound Derivatives
The primary route to derivatives of this compound is through its conversion to the more reactive acid chloride, 5-chloro-1-naphthoyl chloride. This intermediate can then readily react with various nucleophiles to form amides, esters, and other derivatives.
Reaction Scheme:
Experimental Protocol: Acid Chloride Formation
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 5-chloro-1-naphthoyl chloride is often used in the next step without further purification.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 206.62 | 1.0 | - |
| Thionyl Chloride | 118.97 | 1.5 | - |
| 5-Chloro-1-naphthoyl chloride | 225.07 | - | >95 (crude) |
Reaction Scheme:
5-Chloro-1-naphthoyl chloride + R-OH --(Base)--> this compound ester
Application Notes and Protocols for the Purity Assessment of 5-Chloro-1-naphthoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analytical Methods for Purity Assessment of 5-Chloro-1-naphthoic Acid
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical to ensure the safety, efficacy, and quality of the final products. This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration. Additionally, spectroscopic methods for identity confirmation are outlined.
Analytical Methods Overview
A multi-pronged approach is recommended for the robust purity assessment of this compound. This includes a primary chromatographic method for the separation and quantification of organic impurities, a titration method for the assay of the bulk substance, and spectroscopic methods for structural confirmation.
dot
Caption: Overall analytical strategy for this compound.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the primary method for identifying and quantifying non-volatile organic impurities in this compound. The method separates compounds based on their hydrophobicity.
Potential Impurities
Potential impurities may arise from the synthetic route and degradation. Common impurities to monitor include:
-
1-Naphthoic acid: The unchlorinated starting material or a de-chlorination product.
-
Dichloro-1-naphthoic acids (e.g., 5,8-dichloro-1-naphthoic acid): Over-chlorinated byproducts.[1]
-
Isomeric Chloro-1-naphthoic acids: Impurities arising from non-selective chlorination.
-
Starting materials and reagents: Dependent on the specific synthetic pathway. For example, if synthesized from a brominated precursor, residual bromo-compounds could be present.
HPLC Method Parameters
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Experimental Protocol
-
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
Spiked Sample Solution: Spike the sample solution with known impurities to confirm their retention times and the specificity of the method.
-
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard, sample, and spiked sample solutions.
-
Data Processing:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Identify and quantify impurity peaks relative to the main peak using area percent normalization.
-
dot
Caption: HPLC analysis workflow.
Quantitative Data Summary (Example)
Table 2: Example HPLC Performance Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
| Relative Standard Deviation | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC. Due to the low volatility of carboxylic acids, a derivatization step is typically required.
GC-MS Method with Derivatization
Table 3: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | GC system with a Mass Spectrometric detector |
| Derivatization | Silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl esters. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Experimental Protocol
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Processing: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
dot
Caption: GC-MS analysis workflow with derivatization.
Acid-Base Titration for Assay
A simple acid-base titration can be used to determine the overall purity (assay) of this compound.
Titration Parameters
Table 4: Titration Parameters
| Parameter | Specification |
| Titrant | 0.1 M Sodium Hydroxide (NaOH), standardized |
| Sample | ~200 mg of this compound, accurately weighed |
| Solvent | Ethanol or a mixture of ethanol and water to dissolve the sample |
| Indicator | Phenolphthalein (2-3 drops) |
| End Point | The first appearance of a persistent faint pink color |
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in about 50 mL of ethanol. If necessary, gently warm the solution to aid dissolution.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titration: Titrate the sample solution with standardized 0.1 M NaOH until the endpoint is reached.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
-
V = Volume of NaOH used (L)
-
M = Molarity of NaOH (mol/L)
-
E = Equivalent weight of this compound (206.62 g/mol )
-
W = Weight of the sample (g)
-
Spectroscopic Analysis for Identity Confirmation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Spectroscopic Data Summary
Table 5: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| FT-IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, and a broad singlet for the carboxylic acid proton (>10 ppm). A ¹H NMR spectrum is available on PubChem.[2] |
| ¹³C NMR | Carbonyl carbon (~170-180 ppm), aromatic carbons (~120-140 ppm). |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 206 and an isotope peak (M+2) at m/z 208 with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound.[2] |
Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
FT-IR: Prepare a KBr pellet or a mull.
-
NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
MS: Dissolve a small amount of sample in a volatile solvent like methanol or dichloromethane.
-
-
Data Acquisition: Acquire the spectra using standard instrument parameters.
-
Data Interpretation: Compare the acquired spectra with reference spectra or theoretical values to confirm the structure.
dot
Caption: Workflow for spectroscopic identity confirmation.
Conclusion
The combination of HPLC for impurity profiling, GC-MS for volatile impurities, acid-base titration for assay, and spectroscopic methods for identity provides a robust and comprehensive strategy for the purity assessment of this compound. These methods are essential for ensuring the quality and consistency of this important chemical intermediate in research and development.
References
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloro-1-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-naphthoic acid is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds and functional materials. Its substituted naphthalene core makes it a key building block for creating complex molecular architectures. The development of a robust and scalable synthesis is crucial for ensuring a reliable supply of this compound for research and development, as well as for commercial production.
This document provides detailed protocols for the scale-up synthesis of this compound, focusing on practical and efficient methods. The primary route detailed is the Grignard carboxylation of 1-bromo-5-chloronaphthalene, a well-established and scalable method for the preparation of aromatic carboxylic acids.[1][2] An alternative route via the oxidation of 5-chloro-1-methylnaphthalene is also discussed.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-chloronaphthalene-1-carboxylic acid | [3] |
| Molecular Formula | C₁₁H₇ClO₂ | [3] |
| Molecular Weight | 206.62 g/mol | [3] |
| CAS Number | 16650-52-5 | [3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 219-221 °C | |
| Solubility | Soluble in hot toluene, ether, and aqueous base. | [1] |
Synthetic Routes
Two primary synthetic routes for the scale-up production of this compound are presented. The choice of method may depend on the availability of starting materials, required purity, and the scale of the synthesis.
Route 1: Grignard Carboxylation of 1-Bromo-5-chloronaphthalene (Recommended for Scale-up)
This method involves the formation of a Grignard reagent from 1-bromo-5-chloronaphthalene, followed by carboxylation with carbon dioxide. This route is generally high-yielding and utilizes readily available starting materials. The general principle of Grignard reagent formation and subsequent reaction with an electrophile is a cornerstone of organic synthesis.[2]
Route 2: Oxidation of 5-Chloro-1-methylnaphthalene
This alternative route involves the oxidation of the methyl group of 5-chloro-1-methylnaphthalene to a carboxylic acid. While potentially a more direct route if the starting material is available, oxidation reactions can sometimes be challenging to control on a large scale and may require the use of heavy metal catalysts.[4]
Experimental Protocols
Route 1: Grignard Carboxylation of 1-Bromo-5-chloronaphthalene
This protocol is adapted from established procedures for the synthesis of naphthoic acids via Grignard reagents.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-5-chloronaphthalene | 241.50 | 241.5 g | 1.0 |
| Magnesium Turnings | 24.31 | 26.7 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 1.5 L | - |
| Iodine | 253.81 | 1 crystal | - |
| Dry Carbon Dioxide (Solid or Gas) | 44.01 | Excess | - |
| 6 M Hydrochloric Acid | - | ~500 mL | - |
| Toluene | - | 1 L | - |
| 2 M Sodium Hydroxide | - | ~1 L | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Thermometer
-
Inert gas supply (Nitrogen or Argon)
-
Dry ice condenser or a gas inlet tube for CO₂
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up the 5 L three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere.
-
Add the magnesium turnings to the flask.
-
Add a single crystal of iodine to the magnesium.
-
In the addition funnel, prepare a solution of 1-bromo-5-chloronaphthalene in 1 L of anhydrous THF.
-
Add approximately 50 mL of the 1-bromo-5-chloronaphthalene solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicates initiation.
-
Once the reaction has started, add the remaining 1-bromo-5-chloronaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0-5 °C in an ice bath.
-
Slowly add crushed dry ice (solid CO₂) in small portions to the stirred solution. Alternatively, bubble dry CO₂ gas through the solution. Maintain the temperature below 10 °C.
-
Continue the addition of CO₂ until the exothermic reaction ceases.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Slowly and cautiously quench the reaction by adding 500 mL of 6 M hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 250 mL portions of ether.
-
Combine the organic layers and extract the product into the aqueous phase by washing with three 250 mL portions of 2 M sodium hydroxide solution.
-
Wash the combined aqueous extracts with 200 mL of ether to remove any non-acidic organic impurities.
-
Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from hot toluene to yield pure this compound.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 65-75% |
| Purity (by HPLC) | >98% |
| Melting Point | 219-221 °C |
Visualizations
Synthetic Workflow: Grignard Carboxylation
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Safety Considerations
-
Grignard Reagent: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere.
-
Anhydrous Solvents: Ensure all solvents and glassware are rigorously dried before use.
-
Exothermic Reactions: The formation of the Grignard reagent and its subsequent carboxylation are exothermic. Proper temperature control is essential to prevent runaway reactions.
-
Acid/Base Handling: Concentrated acids and bases are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilation: All operations should be performed in a well-ventilated fume hood.
Conclusion
The Grignard carboxylation of 1-bromo-5-chloronaphthalene provides a reliable and scalable method for the synthesis of this compound. The protocol detailed above, when executed with the appropriate safety precautions, can be implemented for the production of this key intermediate on a laboratory or pilot plant scale. Careful control of reaction conditions, particularly the exclusion of moisture and management of exotherms, is critical for achieving high yields and purity.
References
Application Notes and Protocols: Fragment-Based Drug Discovery Utilizing 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for employing 5-Chloro-1-naphthoic acid as a fragment in fragment-based drug discovery (FBDD) campaigns. This document outlines the strategic integration of this fragment into a typical FBDD workflow, from initial screening to hit validation and potential lead optimization pathways.
Introduction to Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds, known as fragments, for weak binding to a biological target.[1][2][3] This approach offers several advantages over traditional high-throughput screening (HTS), including a more efficient exploration of chemical space and a higher probability of identifying "ligand-efficient" hits that can be developed into potent and drug-like candidates.[4] FBDD typically involves a multi-step process that begins with the screening of a fragment library using sensitive biophysical techniques, followed by the validation and structural characterization of the initial hits.[3][5]
This compound as a Privileged Fragment
This compound is a valuable fragment for FBDD due to its chemical characteristics. Its rigid bicyclic naphthoic acid scaffold provides a defined shape for interaction with protein binding sites, while the chloro and carboxylic acid functionalities offer opportunities for directed interactions and subsequent chemical elaboration. The carboxylic acid group can act as a hydrogen bond donor and acceptor, or engage in ionic interactions, while the chloro group can participate in halogen bonding or occupy hydrophobic pockets. Its relatively low molecular weight (206.63 g/mol ) and calculated LogP make it an ideal starting point for fragment-based approaches.[6]
Experimental Workflow for FBDD using this compound
A typical FBDD campaign involves a cascaded approach to identify and validate fragment hits. The following diagram illustrates a standard workflow:
Caption: A typical experimental workflow for a fragment-based drug discovery campaign.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during an FBDD campaign with this compound against a model protein target (e.g., a kinase or a protease).
Table 1: Primary Screening Results
| Technique | Fragment Concentration (µM) | Observed Response/Signal | Hit Threshold | Outcome |
| Surface Plasmon Resonance (SPR) | 100 | 25 RU | > 10 RU | Hit |
| Saturation Transfer Difference (STD) NMR | 200 | 30% | > 20% | Hit |
| WaterLOGSY NMR | 200 | Positive NOE | Positive NOE | Hit |
Table 2: Hit Validation and Characterization
| Technique | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 150 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol | |
| Stoichiometry (n) | 0.95 | |
| X-ray Crystallography | Resolution | 2.1 Å |
| Binding Site Location | Active Site Cleft | |
| Key Interactions | Hydrogen bond with Ser189, Halogen bond with backbone carbonyl of Gly216 |
Detailed Experimental Protocols
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify initial binding of this compound to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Method:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical screening concentration is 100-200 µM.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface.
-
Data Collection: Monitor the change in response units (RU) in real-time.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. A response significantly above the baseline noise is considered a preliminary hit.[7][8]
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
Objective: To confirm the binding of this compound and determine its thermodynamic binding profile.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein solution (e.g., 20 µM in ITC buffer)
-
This compound solution (e.g., 200 µM in ITC buffer)
-
ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
Method:
-
Sample Preparation: Prepare the protein solution for the sample cell and the fragment solution for the injection syringe. Ensure buffer matching to minimize heats of dilution.
-
ITC Experiment: Perform a series of injections of the fragment solution into the protein solution at a constant temperature.
-
Data Collection: Measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]
Protocol 3: Structural Characterization using X-ray Crystallography
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystallization-grade target protein
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Method:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein in the presence of a molar excess of this compound.
-
Soaking: Soak pre-existing apo-protein crystals in a solution containing the fragment.[9]
-
-
Crystal Harvesting and Cryo-cooling: Harvest suitable crystals and flash-cool them in liquid nitrogen using a cryoprotectant.
-
Data Collection: Collect X-ray diffraction data from the cryo-cooled crystal.
-
Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Refine the model and build the fragment into the observed electron density.[10]
-
Binding Mode Analysis: Analyze the refined structure to identify the specific interactions between this compound and the protein.
Signaling Pathway and Lead Optimization
Once the binding mode of this compound is confirmed, this structural information guides the lead optimization process. The goal is to improve the affinity and selectivity of the initial fragment hit.
Caption: Strategies for optimizing an initial fragment hit into a more potent lead compound.
Fragment Growing: This strategy involves adding chemical functionalities to the initial fragment to engage with nearby pockets in the binding site, thereby increasing affinity and specificity. For this compound, the carboxylic acid and the aromatic ring system provide multiple vectors for chemical modification.
Fragment Linking: If a second, distinct fragment is found to bind in a proximal site, the two fragments can be chemically linked together to create a larger, higher-affinity molecule.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its chemical features and amenability to a variety of biophysical screening techniques make it a versatile tool for identifying novel binding interactions. The detailed protocols and strategic workflow outlined in these application notes provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts. Successful application of these methods can accelerate the identification of high-quality lead compounds for a range of therapeutic targets.
References
- 1. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. This compound | C11H7ClO2 | CID 937057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Potential Applications of N-Substituted-5-chloro-1-naphthamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 5-Chloro-1-naphthoic acid with amines yields N-substituted-5-chloro-1-naphthamides, a class of compounds with potential applications in medicinal chemistry and materials science. The naphthalene core provides a rigid scaffold, while the chloro-substituent and the variable amine functionality allow for the fine-tuning of physicochemical and biological properties. This document provides detailed protocols for the synthesis of these amides and discusses their potential applications based on the biological activities of structurally related compounds.
While specific biological data for N-substituted-5-chloro-1-naphthamides is limited in the current scientific literature, the broader class of naphthamides and chloro-substituted aromatic amides has demonstrated a range of activities, including anticancer and antimicrobial effects. These notes, therefore, serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound class.
Data Presentation
The following table summarizes typical reaction yields for the acylation of various amines with a structurally related acyl chloride, 5-chloro-8-nitro-1-naphthoyl chloride. These values can serve as a benchmark for the synthesis of N-substituted-5-chloro-1-naphthamides, although yields may vary depending on the specific amine and reaction conditions used.[1][2][3][4][5]
| Amine | Amine Type | Reaction Time (min) | Isolated Yield (%) |
| n-Octylamine | Primary, Aliphatic | 30 | 95 |
| n-Decylamine | Primary, Aliphatic | 30 | 86 |
| Benzylamine | Primary, Benzylic | 30 | 92 |
| tert-Octylamine | Primary, Hindered | 30 | 87 |
| Di-n-butylamine | Secondary, Aliphatic | 30 | 90 |
| 4-tert-Butylaniline | Primary, Aromatic | 30 | 91 |
Experimental Protocols
Two primary methods for the synthesis of N-substituted-5-chloro-1-naphthamides are presented: activation of the carboxylic acid to an acyl chloride followed by reaction with an amine, and direct coupling of the carboxylic acid and amine using a coupling agent.
Method 1: Synthesis via Acyl Chloride
This two-step method involves the initial conversion of this compound to its more reactive acyl chloride, which is then reacted with the desired amine.
Step 1: Synthesis of 5-Chloro-1-naphthoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the anhydrous solvent.
-
Slowly add thionyl chloride (1.2-2.0 eq) or oxalyl chloride (1.2-2.0 eq) to the suspension at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Chloro-1-naphthoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amidation of 5-Chloro-1-naphthoyl chloride
-
Materials:
-
5-Chloro-1-naphthoyl chloride (from Step 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., Triethylamine (TEA), Pyridine, or aqueous Sodium Carbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
-
Protocol (Schotten-Baumann Conditions): [1][3]
-
Dissolve the amine (1.0 eq) in the anhydrous solvent in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the crude 5-Chloro-1-naphthoyl chloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of 5-Chloro-1-naphthoyl chloride to the cooled amine solution with vigorous stirring.
-
Add the base (e.g., triethylamine, 1.2-1.5 eq) dropwise to the reaction mixture. If using aqueous sodium carbonate, a biphasic system will be formed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extract the product with an organic solvent (e.g., DCM, Ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Method 2: Direct Amide Coupling
This one-pot method utilizes a coupling agent to facilitate the direct formation of the amide bond between this compound and an amine.
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Coupling agent (e.g., EDC, HATU, DCC)
-
Additive (optional, e.g., HOBt, DMAP)
-
Base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Protocol (using EDC/HOBt):
-
To a solution of this compound (1.0 eq) in the anhydrous solvent, add HOBt (1.1 eq) and EDC (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine (1.0 eq) and the base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Mandatory Visualizations
Caption: Workflow for synthesis and potential biological evaluation.
Caption: Hypothetical inhibition of a cancer signaling pathway.
Application Notes
The utility of N-substituted-5-chloro-1-naphthamides in drug discovery and development is currently speculative and awaits dedicated biological evaluation. However, based on the known activities of structurally related compounds, the following potential applications can be proposed as starting points for research.
Potential as Anticancer Agents
Naphthoquinone and naphthalimide derivatives, which share the naphthalene core, are known to possess significant anticancer properties. For instance, some naphthoquinone amides have shown potent inhibition against various cancer cell lines and have been found to inhibit human topoisomerase IIα, an important target in cancer therapy. Furthermore, various N-substituted benzamides and other chloro-substituted heterocyclic compounds have demonstrated promising anticancer activities.
-
Hypothesized Mechanism of Action: The planar naphthalene ring of N-substituted-5-chloro-1-naphthamides could potentially intercalate with DNA, leading to the inhibition of replication and transcription in cancer cells. Alternatively, these compounds might act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases. The nature of the N-substituent would be crucial in determining the specific target and potency.
Potential as Antimicrobial Agents
Derivatives of naphthoic acid and various sulfonamides containing a 5-chloro-salicylamide scaffold have been reported to exhibit antibacterial and antifungal activities. The lipophilicity and electronic properties conferred by the chloro-substituent and the naphthalene ring system could facilitate the penetration of microbial cell membranes and interaction with intracellular targets.
-
Hypothesized Mechanism of Action: The antimicrobial effect could arise from the disruption of the microbial cell wall or membrane integrity, inhibition of essential enzymes involved in metabolic pathways, or interference with nucleic acid synthesis. The specific spectrum of activity (Gram-positive, Gram-negative, fungal) would likely be influenced by the nature of the amine substituent.
Applications in Drug Design and Chemical Biology
The 5-chloro-1-naphthoyl group can also be considered as a rigid scaffold for the development of probes and inhibitors for various biological targets. The synthetic accessibility and the ability to introduce a wide variety of amine-containing fragments make this an attractive starting point for library synthesis in high-throughput screening campaigns.
Conclusion
The reaction of this compound with amines provides a straightforward entry into the class of N-substituted-5-chloro-1-naphthamides. While the biological activities of these specific compounds are yet to be extensively explored, the established pharmacological profiles of related naphthoic acid derivatives and chloro-substituted amides suggest that this is a promising area for future research in drug discovery. The provided protocols offer a solid foundation for the synthesis of these compounds, enabling further investigation into their potential therapeutic applications. Researchers are encouraged to use this information as a starting point for the synthesis and subsequent biological evaluation of novel N-substituted-5-chloro-1-naphthamides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Direct Electrophilic Chlorination: This involves the direct chlorination of 1-naphthoic acid using a suitable chlorinating agent. While seemingly straightforward, this method often suffers from a lack of regioselectivity.
-
Sandmeyer Reaction: This multi-step approach offers better control over isomer formation. It typically involves the synthesis of 5-amino-1-naphthoic acid, followed by diazotization and subsequent reaction with a copper(I) chloride source.
Q2: Why is direct chlorination of 1-naphthoic acid challenging?
A2: Direct chlorination of 1-naphthoic acid is challenging primarily due to poor regioselectivity. The naphthalene ring has multiple positions susceptible to electrophilic attack, leading to a mixture of isomers, predominantly the 5-chloro and 8-chloro products.[1] Separating these isomers can be difficult. Additionally, over-chlorination can occur, resulting in the formation of di-chlorinated byproducts such as 5,8-dichloro-1-naphthoic acid.[1]
Q3: What are the advantages of using the Sandmeyer reaction?
A3: The Sandmeyer reaction provides a more reliable method for obtaining the desired 5-chloro isomer with high purity. By starting with a precursor where a nitrogen-containing functional group is already at the 5-position (e.g., 5-amino-1-naphthoic acid), the position of chlorination is predetermined. This avoids the formation of isomeric byproducts that are difficult to separate.
Q4: How can I synthesize the 5-amino-1-naphthoic acid precursor required for the Sandmeyer reaction?
A4: 5-Amino-1-naphthoic acid can be prepared through several routes:
-
Nitration and Reduction: A common method involves the nitration of 1-naphthoic acid to yield 5-nitro-1-naphthoic acid, followed by reduction of the nitro group to an amine.
-
From 5-Hydroxy-1-naphthoic Acid: The Bucherer reaction can be employed to convert 5-hydroxy-1-naphthoic acid to 5-amino-1-naphthoic acid in the presence of ammonia and sodium bisulfite.[2][3][4]
Troubleshooting Guides
Scenario 1: Low Yield in Direct Chlorination of 1-Naphthoic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature moderately.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Multiple Isomers | - Optimize reaction conditions (temperature, solvent, catalyst) to favor 5-chloro isomer formation.- Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS) which can offer better selectivity. |
| Over-chlorination | - Use a stoichiometric amount of the chlorinating agent.- Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed. |
| Product Loss During Work-up | - Ensure efficient extraction of the product from the aqueous phase.- Minimize the number of purification steps to avoid material loss. |
Scenario 2: Difficulty in Separating 5-Chloro and 8-Chloro Isomers
| Potential Cause | Recommended Solution |
| Similar Physical Properties | - The isomers often have very similar polarities, making separation by standard column chromatography challenging.[1] |
| Co-crystallization | - Attempt fractional crystallization from different solvent systems. |
| Derivative Formation | - Convert the mixture of acids to their corresponding methyl esters. The difference in properties of the esters might be sufficient for easier separation by chromatography.[1] The separated esters can then be hydrolyzed back to the pure acids. |
Scenario 3: Low Yield in the Sandmeyer Reaction
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | - Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent the decomposition of the diazonium salt.- Use a slight excess of sodium nitrite. |
| Premature Decomposition of Diazonium Salt | - The diazonium salt is often unstable and should be used immediately after its formation without isolation. |
| Inefficient Copper(I) Catalyst | - Use freshly prepared copper(I) chloride for the best results.- Ensure the copper(I) chloride is completely dissolved in the reaction medium. |
| Side Reactions | - The formation of phenols can occur if water is present in excess. Maintain anhydrous conditions where possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Chlorination (Illustrative)
Disclaimer: This method is likely to produce a mixture of isomers requiring careful purification.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water. The crude product will precipitate.
-
Purification: Collect the precipitate by filtration and wash with cold water. The crude product will be a mixture of 5-chloro and 8-chloro isomers, along with some unreacted starting material and di-chlorinated product. Separation requires careful column chromatography, potentially after conversion to methyl esters.[1]
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Step A: Synthesis of 5-Nitro-1-naphthoic Acid
-
Nitration: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C. Slowly add 1-naphthoic acid while maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 5-nitro-1-naphthoic acid is collected by filtration, washed with cold water until the washings are neutral, and dried.
Step B: Reduction to 5-Amino-1-naphthoic Acid
-
Dissolution: Suspend the 5-nitro-1-naphthoic acid in a mixture of ethanol and water.
-
Reduction: Add a reducing agent such as stannous chloride (SnCl₂) and concentrated hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the tin salts. Filter off the salts and acidify the filtrate with acetic acid to precipitate the 5-amino-1-naphthoic acid. Collect the product by filtration and dry.
Step C: Sandmeyer Reaction
-
Diazotization: Suspend 5-amino-1-naphthoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid. Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Copper(I) Chloride Solution: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Work-up: After the gas evolution ceases, warm the mixture gently (e.g., to 50-60 °C) for 30 minutes. Cool the mixture to room temperature. The product will precipitate.
-
Purification: Collect the crude this compound by filtration. Wash with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Quantitative Data Summary
| Reaction | Reagents | Typical Yield | Key Considerations |
| Direct Chlorination | 1-Naphthoic Acid, NCS | Variable, often low for the desired isomer | Produces a mixture of isomers requiring difficult purification. |
| Nitration of 1-Naphthoic Acid | 1-Naphthoic Acid, HNO₃, H₂SO₄ | Moderate to Good | Control of temperature is crucial to avoid over-nitration. |
| Reduction of Nitro Group | 5-Nitro-1-naphthoic Acid, SnCl₂/HCl | Good to High | Requires careful work-up to remove tin salts. |
| Sandmeyer Reaction | 5-Amino-1-naphthoic Acid, NaNO₂, CuCl | Good | Diazonium salt is unstable; low temperatures are critical. |
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Optimizing Reaction Yield for 5-Chloro-1-naphthoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Chloro-1-naphthoic acid, a valuable building block in pharmaceutical and materials science research. Due to the challenges associated with direct chlorination of 1-naphthoic acid, which often leads to a mixture of isomers, this guide focuses on a more selective and reliable method: the Sandmeyer reaction starting from 5-Amino-1-naphthoic acid.
I. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Sandmeyer reaction.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization of 5-amino-1-naphthoic acid. 2. Decomposition of the diazonium salt before the addition of the copper(I) chloride catalyst. 3. Inactive copper(I) chloride catalyst. | 1. Ensure complete dissolution of the starting amine in the acidic medium. Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue). 2. Maintain a strict temperature control of 0-5 °C during diazotization and before the addition of the catalyst. 3. Use freshly prepared or commercially available high-purity copper(I) chloride. The catalyst should be a white to light green solid; a dark green or blue color indicates oxidation to copper(II). |
| Formation of a Dark, Tarry Precipitate | 1. The reaction temperature was too high during diazotization or the Sandmeyer reaction, leading to decomposition of the diazonium salt and polymerization side reactions. 2. The pH of the reaction mixture is not sufficiently acidic. | 1. Strictly maintain the temperature between 0-5 °C during diazotization and introduce the copper(I) chloride solution slowly while monitoring the temperature. 2. Ensure a strongly acidic environment by using a sufficient excess of hydrochloric acid. |
| Product is Contaminated with a Phenolic Impurity (5-Hydroxy-1-naphthoic acid) | The diazonium salt reacted with water instead of the chloride ion. | 1. Maintain a low reaction temperature to minimize the decomposition of the diazonium salt to the corresponding phenol. 2. Ensure a high concentration of chloride ions by using concentrated hydrochloric acid and a saturated solution of copper(I) chloride in HCl. |
| Difficulties in Isolating the Product | The product may be partially soluble in the acidic aqueous layer or form a fine suspension. | 1. After the reaction is complete, cool the mixture thoroughly in an ice bath to maximize precipitation. 2. If the product does not fully precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. 3. During workup, washing the organic extracts with brine can help to break up emulsions. |
| Product Purity is Low After Initial Isolation | Co-precipitation of starting material or byproducts. | 1. Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene. 2. For persistent impurities, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high regioselectivity?
A1: The Sandmeyer reaction, starting from 5-Amino-1-naphthoic acid, is the recommended method for obtaining this compound with high purity and regioselectivity. Direct chlorination of 1-naphthoic acid is generally not advised as it can produce a mixture of chlorinated isomers (e.g., 5-chloro, 8-chloro, and dichlorinated products), which are often difficult to separate.
Q2: How can I prepare the starting material, 5-Amino-1-naphthoic acid?
A2: 5-Amino-1-naphthoic acid can be synthesized through various literature methods, often involving the reduction of a corresponding nitro-substituted precursor, such as 5-Nitro-1-naphthoic acid.
Q3: What is the role of copper(I) chloride in the Sandmeyer reaction?
A3: Copper(I) chloride acts as a catalyst. It facilitates the single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride intermediate, regenerating the copper(I) catalyst.[1]
Q4: Can I use copper(II) chloride for this reaction?
A4: While some modifications of the Sandmeyer reaction exist, the classical and most reliable version for chlorination utilizes copper(I) chloride as the catalyst. Using copper(II) chloride directly is generally less effective.
Q5: How should I handle and store this compound?
A5: this compound is a solid that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[] It is advisable to protect it from light. For long-term storage, keeping it in a desiccator is recommended.
Q6: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?
A6: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.
III. Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is a proposed method based on the principles of the Sandmeyer reaction and may require optimization for specific laboratory conditions.
Step 1: Diazotization of 5-Amino-1-naphthoic acid
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-Amino-1-naphthoic acid (1.0 eq.) in a solution of concentrated hydrochloric acid (approx. 3-4 eq.) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel. Maintain the temperature strictly between 0-5 °C during the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of a clear solution or a finely suspended diazonium salt is expected.
Step 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the cold copper(I) chloride solution with vigorous stirring. A significant evolution of nitrogen gas should be observed.
-
After the gas evolution subsides, allow the reaction mixture to warm up to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath to precipitate the crude this compound.
Step 3: Work-up and Purification
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
For further purification, the crude solid can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
IV. Data Presentation
The following table presents hypothetical data for the proposed synthesis of this compound to illustrate the potential impact of reaction parameters on the yield and purity. Note: This data is for illustrative purposes and actual results may vary.
| Run | Temperature (°C) | Equivalents of NaNO₂ | Catalyst | Reaction Time (h) | Isolated Yield (%) | Purity by HPLC (%) |
| 1 | 0-5 | 1.1 | CuCl (1.2 eq.) | 2 | 75 | 95 |
| 2 | 10-15 | 1.1 | CuCl (1.2 eq.) | 2 | 55 | 88 (phenol impurity) |
| 3 | 0-5 | 1.0 | CuCl (1.2 eq.) | 2 | 60 (unreacted starting material) | 92 |
| 4 | 0-5 | 1.1 | CuCl (0.8 eq.) | 4 | 70 | 94 |
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction pathway for the Sandmeyer synthesis of this compound.
References
Technical Support Center: Purification of Crude 5-Chloro-1-naphthoic Acid
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Chloro-1-naphthoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound by common laboratory techniques.
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Purified Crystals | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step. | - Concentrate the solution by boiling off some solvent and allow it to cool again.[1]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is preheated to prevent the product from crashing out of solution.[1] |
| Product Oils Out Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Lower the temperature of the solution before inducing crystallization. Try scratching the inside of the flask with a glass rod at the solution's surface.- Allow the solution to cool more slowly to encourage crystal lattice formation.[1]- Consider a pre-purification step like a solvent wash or column chromatography to remove the bulk of impurities. |
| Purified Product is Still Impure (e.g., broad melting point) | - The chosen solvent does not effectively differentiate between the desired compound and the impurity (i.e., both are either too soluble or too insoluble).- The cooling process was too rapid, causing impurities to be trapped within the crystal lattice. | - Select a different recrystallization solvent or a solvent system (a mixture of two or more solvents). Test solvent suitability on a small scale first.- Ensure the solution cools slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath.[1] |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - The polarity of the mobile phase is too high, causing all compounds to elute too quickly.- The polarity of the mobile phase is too low, causing compounds to remain on the stationary phase.- The chosen solvent system is inappropriate for the specific impurities present. | - Decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).- Gradually increase the polarity of the mobile phase (gradient elution).[2]- Screen different solvent systems using Thin Layer Chromatography (TLC) to find one that provides better resolution between the spots of your compound and impurities.[2] |
| Compound is Not Eluting from the Column | - The mobile phase is not polar enough to move the acidic compound along the silica gel. | - Gradually increase the polarity of the mobile phase.[2]- Add a small amount of a polar modifier, such as acetic acid (e.g., 0.5-1%), to the mobile phase. This will protonate the silica gel's surface and reduce the strong interaction with the carboxylic acid, allowing it to elute.[2] |
| Peak Tailing or Streaking in Fractions | - The compound is interacting too strongly with the acidic silica gel stationary phase.- The sample was overloaded onto the column. | - Add a small amount of acetic acid to the mobile phase to improve the peak shape.[2]- Use neutral or end-capped silica gel.[2]- Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading the sample is often preferred.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, they can include unreacted starting materials, isomers (e.g., other chloro-naphthoic acid isomers), and byproducts from side reactions. For naphthoic acids prepared via Grignard reactions, unreacted bromonaphthalene precursors could be present.[1]
Q2: What are the most effective purification techniques for this compound?
A2: The most common and effective techniques are recrystallization and silica gel column chromatography. Recrystallization is excellent for removing impurities with different solubility profiles, while column chromatography is used to separate compounds based on their polarity.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: For the related 1-naphthoic acid, toluene is a commonly used solvent.[1] Other potential solvents include hot alcohol (like ethanol) and ether, where the compound is freely soluble when hot but less so when cold.[3] It is only slightly soluble in hot water.[3] A solvent screening on a small scale is always recommended to find the optimal solvent or solvent pair for your specific crude material.
Q4: How can I monitor the progress and assess the purity of the purification?
A4: Thin Layer Chromatography (TLC) is the primary method for monitoring column chromatography fractions and assessing the purity of the product from both techniques.[2] After purification, purity should be confirmed by measuring the melting point; a sharp melting point close to the literature value indicates high purity.[1] For more definitive analysis, techniques like HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, or mass spectrometry can be employed.[2]
Q5: What are the key safety precautions when handling this compound and solvents?
A5: this compound, like similar aromatic carboxylic acids, may cause skin and eye irritation.[1] It is crucial to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Solvents like toluene and ethyl acetate are flammable and have their own specific hazards; always consult the Safety Data Sheet (SDS) before use.[1]
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₇ClO₂ |
| Molecular Weight | 206.62 g/mol [4] |
| CAS Number | 16650-52-5 |
| Boiling Point | 400.6°C at 760 mmHg[] |
| Density | 1.395 g/cm³[] |
Table 2: Recommended Starting Conditions for Purification
| Parameter | Recrystallization | Column Chromatography | Notes |
| Primary Solvent(s) | Toluene, Ethanol | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | For column chromatography, a gradient elution is often most effective.[2] |
| Stationary Phase | N/A | Silica Gel, 230-400 mesh | Standard silica gel is weakly acidic. For sensitive compounds or to reduce tailing, neutral silica gel can be used.[2] |
| Purity Analysis | Melting Point, TLC | TLC, HPLC | A sharp melting point indicates high purity.[1] TLC is used to identify and combine pure fractions.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. Toluene is used as an example solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently (e.g., on a hot plate) with stirring. Continue to add small portions of hot toluene until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Preheat a Buchner funnel and receiving flask. Place fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold toluene to rinse away any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals completely, either by air-drying on the filter paper or in a desiccator under vacuum.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying crude this compound using a silica gel column.
-
Prepare the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Carefully add the mobile phase to the column. Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[2] A small amount of acetic acid (0.5%) can be added to the mobile phase to prevent peak tailing.[2]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[2]
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.[2] A UV lamp is typically used for visualization.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under a high vacuum to remove any residual solvent.[2]
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting common column chromatography issues.
References
Technical Support Center: 5-Chloro-1-naphthoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-naphthoic acid. The information provided is designed to help identify and manage byproducts that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for preparing this compound?
A1: Based on established organic chemistry principles and syntheses of similar compounds, two primary routes are likely for the synthesis of this compound:
-
Carboxylation of 1-Chloronaphthalene via Grignard Reagent: This involves the formation of a Grignard reagent from 1-chloronaphthalene, followed by its reaction with carbon dioxide.
-
Sandmeyer Reaction of 5-Amino-1-naphthalenesulfonic acid: This multi-step process would involve diazotization of the amino group, followed by a copper(I) chloride-mediated substitution to introduce the chloro group. The sulfonic acid group would then be removed. A more direct route would be from 5-chloro-1-naphthylamine, if available.
Q2: What are the common byproducts to expect in the synthesis of this compound?
A2: The expected byproducts are highly dependent on the synthetic route chosen:
-
From Grignard Carboxylation:
-
1-Naphthoic acid: This can result from the presence of moisture, which quenches the Grignard reagent before it can react with carbon dioxide.
-
Biphenyl derivatives (e.g., 1,1'-Binaphthyl): This is a common byproduct in Grignard reactions, arising from the coupling of the Grignard reagent with unreacted 1-chloronaphthalene (Wurtz-type coupling).
-
-
From Chlorination of 1-Naphthoic Acid (less common direct route):
-
Dichloro-1-naphthoic acids: Over-chlorination can lead to the formation of isomers such as 5,8-dichloro-1-naphthoic acid.[1]
-
Unreacted 1-Naphthoic acid: Incomplete chlorination will leave the starting material as an impurity.
-
Other positional isomers of chloro-1-naphthoic acid: Depending on the chlorinating agent and conditions, other isomers may be formed.
-
-
From a Sandmeyer Reaction:
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation requires careful control of reaction conditions:
-
For Grignard Reactions:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Slow Addition: Add the 1-chloronaphthalene to the magnesium turnings at a rate that maintains a gentle reflux.
-
Temperature Control: Maintain the recommended temperature for the Grignard formation and the subsequent carboxylation step.
-
-
For Sandmeyer Reactions:
-
Low Temperatures: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[2]
-
Control of Acidity: Maintain acidic conditions to suppress the formation of phenolic byproducts.[3]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the desired reaction with the copper(I) salt.
-
Q4: What analytical techniques are best for identifying byproducts in my this compound product?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the desired product from its byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile byproducts or after derivatization of the carboxylic acid to a more volatile ester, GC-MS can provide both separation and identification based on mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation of the main product and any isolated impurities. Comparing the spectra of your product with known spectra of potential byproducts can confirm their identity.
-
Thin Layer Chromatography (TLC): TLC is a quick and useful technique for monitoring the progress of the reaction and getting a preliminary idea of the number of components in the product mixture.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Magnesium surface is oxidized.- Impure reagents or wet glassware/solvent. | - Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.- Crush the magnesium turnings to expose a fresh surface.- Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low yield of carboxylic acid | - Incomplete reaction.- Presence of moisture leading to quenching of the Grignard reagent.- Side reactions such as Wurtz coupling. | - Allow for a sufficient reaction time for the Grignard formation.- Ensure strictly anhydrous conditions.- Use dilute solutions and control the rate of addition of the alkyl halide. |
| Formation of a black/tarry mixture | - Overheating during Grignard formation or reaction. | - Maintain gentle reflux and use an appropriate cooling bath if necessary. |
Sandmeyer Reaction Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Inactive copper(I) catalyst. | - Test for complete diazotization using starch-iodide paper (a blue color indicates excess nitrous acid).- Strictly maintain the reaction temperature between 0-5°C during diazotization.[2]- Use freshly prepared or high-quality copper(I) chloride. |
| Formation of a significant amount of phenolic byproduct | - Reaction with water due to elevated temperatures or insufficient acid. | - Keep the reaction temperature low and ensure the solution is sufficiently acidic.[3] |
| Formation of biaryl byproducts | - High concentration of aryl radical intermediates. | - Use a more dilute solution of the diazonium salt.[4] |
| Dark or tarry reaction mixture | - Decomposition of the diazonium salt. | - Indicates poor temperature control. The reaction should be repeated with stricter temperature monitoring. |
Data Presentation
The following table summarizes potential byproducts and their expected analytical signatures. Note that the retention times and chemical shifts are illustrative and will depend on the specific analytical conditions.
| Compound | Potential Source | Expected Molar Mass ( g/mol ) | Illustrative HPLC Retention Time | Illustrative 1H NMR Chemical Shift (ppm) of a characteristic proton |
| This compound | Product | 206.62 | 10.5 min | ~8.0-9.0 (aromatic protons) |
| 1-Naphthoic acid | Grignard side reaction/Incomplete chlorination | 172.18 | 8.2 min | ~7.5-8.9 (aromatic protons) |
| 5,8-Dichloro-1-naphthoic acid | Over-chlorination | 241.06 | 12.8 min | Distinct aromatic proton pattern |
| 5-Hydroxy-1-naphthoic acid | Sandmeyer side reaction | 188.18 | 7.5 min | Presence of a phenolic -OH proton signal |
| 1,1'-Binaphthyl derivative | Grignard side reaction | ~312 (for dichlorobinyl) | > 15 min | Complex aromatic proton signals |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Carboxylation (Illustrative)
Materials:
-
1-Chloronaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl)
-
Iodine (crystal)
Procedure:
-
Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Grignard Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a small portion of a solution of 1-chloronaphthalene in anhydrous diethyl ether from the dropping funnel. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask. Once initiated, add the remaining 1-chloronaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Carboxylation: Cool the Grignard solution in an ice bath. While stirring vigorously, add crushed dry ice to the reaction mixture. Continue stirring until the mixture reaches room temperature.
-
Work-up: Slowly add aqueous HCl to the reaction mixture to quench any unreacted Grignard reagent and dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and water.
Protocol 2: HPLC Method for Purity Analysis (General)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 40 |
| 15 | 90 |
| 20 | 90 |
| 21 | 40 |
| 25 | 40 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the crude or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Byproduct formation pathways in the Grignard synthesis.
Caption: Byproduct formation in the Sandmeyer reaction.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 5-Chloro-1-naphthoic Acid in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Chloro-1-naphthoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the presence of both the polar carboxylic acid group and the non-polar chloronaphthalene ring. Generally, it is expected to be more soluble in polar organic solvents, particularly those that can engage in hydrogen bonding. Based on the behavior of the parent compound, 1-naphthoic acid, it is expected to be freely soluble in hot alcohols and ethers, with slight solubility in hot water.[1]
Q2: I am having trouble dissolving this compound. What is a good starting solvent?
A2: For a good starting point, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective for dissolving a wide range of compounds. Alcohols like ethanol and methanol are also good initial choices. If the compound is intended for a reaction, ensure the chosen solvent is compatible with the reaction conditions.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of solid compounds like this compound in organic solvents generally increases with temperature. If you are struggling to dissolve the compound at room temperature, gentle heating and stirring can significantly improve solubility. However, be cautious of potential degradation at high temperatures and always work in a well-ventilated area.
Q4: Can I use a solvent mixture to improve solubility?
A4: Yes, using a co-solvent or a solvent mixture is a common and effective strategy. For instance, if your compound is poorly soluble in a non-polar solvent required for a reaction, adding a small amount of a more polar co-solvent in which the compound is more soluble can enhance the overall solubility.
Q5: My this compound precipitated out of solution. What could be the cause?
A5: Precipitation after initial dissolution can occur for several reasons. A common cause is a change in temperature; a solution prepared at an elevated temperature may become supersaturated upon cooling to room temperature, leading to precipitation. Another reason could be a change in the solvent composition, for example, if a solution of the compound in a good solvent is mixed with a poor solvent (an anti-solvent).
Troubleshooting Guide
Problem: My this compound is not dissolving in my chosen organic solvent.
| Probable Cause | Recommended Solution |
| Insufficient Solvent Polarity | The solvent may not be polar enough to effectively solvate the carboxylic acid group. |
| Action: Switch to a more polar solvent. Good options include DMF, DMSO, or alcohols like methanol and ethanol. | |
| Low Temperature | The dissolution process may be endothermic, requiring energy input to overcome the crystal lattice energy. |
| Action: Gently heat the mixture while stirring. Be mindful of the solvent's boiling point and the compound's thermal stability. | |
| Insufficient Time or Agitation | The rate of dissolution may be slow, and the compound may not have had enough time or mechanical agitation to dissolve. |
| Action: Continue stirring the mixture for a longer period. Sonication can also be used to accelerate dissolution. | |
| Inappropriate Solvent Type | For carboxylic acids, Lewis-base solvents or those with a carbonyl functional group can exhibit enhanced solubility.[2][3] |
| Action: Consider solvents like cyclohexanone or other ketones.[2] |
Problem: I need to dissolve this compound in a non-polar solvent for a reaction, but it has very low solubility.
| Probable Cause | Recommended Solution |
| Mismatch in Polarity | The non-polar solvent cannot effectively interact with the polar carboxylic acid group. |
| Action 1 (Co-solvency): Add a small amount of a polar aprotic co-solvent (e.g., a few percent of DMF or DMSO) to the non-polar solvent. This can significantly increase the solvating power of the mixture without drastically changing the overall reaction medium. | |
| Action 2 (Salt Formation): If permissible for your reaction, you can deprotonate the carboxylic acid with a suitable non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to form a more soluble salt. This is particularly useful if the subsequent reaction involves the carboxylate anion. |
Problem: The solubility of my this compound in an organic solvent is enhanced by the presence of water, but I need anhydrous conditions for my experiment.
| Probable Cause | Recommended Solution |
| Water-Enhanced Solubility | The solubility of carboxylic acids in some organic solvents is known to increase with the water content.[2][3] |
| Action: If strict anhydrous conditions are required, this phenomenon cannot be exploited. In this case, focus on selecting an appropriate anhydrous organic solvent or a co-solvent system. Ensure all solvents and glassware are properly dried before use. |
Quantitative Solubility Data
Table 1: Estimated Solubility of this compound and Quantitative Data for 1-Naphthoic Acid
| Solvent | Estimated Solubility of this compound | Mole Fraction Solubility (x₁) of 1-Naphthoic Acid at 298.15 K (25 °C)[1] |
| Methanol | High | 0.1545 |
| Ethanol | High | 0.1339 |
| Isopropanol | Medium | 0.1204 |
| n-Butanol | Medium | 0.1073 |
| Acetone | High | Data not available |
| Ethyl Acetate | Medium | Data not available |
| Dichloromethane | Low to Medium | Data not available |
| Toluene | Low | Data not available |
| Hexane | Very Low | Data not available |
| Dimethyl Sulfoxide (DMSO) | Very High | Data not available |
| N,N-Dimethylformamide (DMF) | Very High | Data not available |
Disclaimer: The estimated solubility is for guidance purposes only. Actual solubility may vary.
Experimental Protocols
Protocol for Determining the Solubility of this compound using the Gravimetric Method
This protocol is adapted from a standard method for determining the solubility of solids in liquids.[1]
1. Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Isothermal jacketed glass vessel or sealed vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or heating block
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe with a syringe filter (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials or weighing bottles
-
Drying oven or vacuum oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a temperature-controlled water bath or on a heating block set to the desired temperature.
-
Continuously agitate the mixture using a magnetic stirrer.
-
-
Equilibration:
-
Allow the mixture to equilibrate for several hours (e.g., 24 hours) to ensure the solution is saturated. To confirm equilibrium, you can take measurements at different time points until a constant concentration is observed.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the solid particles to settle for at least 30 minutes.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a syringe filter to remove any undissolved solids.
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered solution into a pre-weighed glass vial.
-
Record the exact mass of the solution.
-
Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
-
Once all the solvent has evaporated, cool the vial containing the dried solute to room temperature in a desiccator.
-
Weigh the vial with the dried solute.
-
Repeat the drying, cooling, and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution sample.
-
Express the solubility in desired units, such as g/100 g of solvent or molality.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for gravimetric solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
managing reaction exotherms in 5-Chloro-1-naphthoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the synthesis of 5-Chloro-1-naphthoic acid.
Troubleshooting Guide: Managing Reaction Exotherms
Exothermic reactions, if not properly controlled, can lead to reduced product yield, increased impurity formation, and potentially hazardous runaway reactions. The synthesis of this compound may involve steps with significant heat evolution. Below are common issues and solutions for managing these exotherms.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Rate of reagent addition is too fast.2. Inadequate cooling or inefficient heat transfer.3. High concentration of reactants. | 1. Add reagents dropwise or in small portions, monitoring the internal temperature closely.2. Utilize an ice bath, ice-salt bath, or a cryostat to maintain a low and stable reaction temperature (e.g., 0-5 °C). Ensure vigorous stirring to promote heat dissipation.[1]3. Use a suitable solvent to dilute the reaction mixture, which can help absorb and dissipate heat. |
| Formation of Side Products or Impurities | 1. Localized hotspots due to poor mixing.2. Reaction temperature is too high, promoting side reactions.3. Incorrect stoichiometry leading to unreacted starting materials or subsequent reactions. | 1. Ensure efficient and constant stirring throughout the reaction.2. Maintain the recommended reaction temperature. A lower temperature may be required to improve selectivity.3. Carefully measure and control the stoichiometry of the reactants. |
| Difficult or Violent Quenching | 1. Adding water or aqueous solutions directly to a reactive mixture (e.g., a Grignard reagent or an acyl chloride). | 1. Quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a stirred, cold solution (e.g., ice-water or a dilute acid solution).[1] |
| Low Product Yield | 1. Degradation of product or reactants at elevated temperatures.2. Incomplete reaction due to suboptimal temperature.3. Loss of product during workup due to side reactions from poor exotherm control. | 1. Implement stringent temperature control throughout the synthesis.2. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion at the controlled temperature.[2]3. Ensure a controlled quench and workup procedure to minimize product degradation. |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are likely to be exothermic?
A1: Several potential synthetic routes to this compound involve highly exothermic steps. For instance, the formation of a Grignard reagent from a chloro-bromonaphthalene precursor and its subsequent carboxylation with carbon dioxide can be exothermic.[3][4] Similarly, if the synthesis proceeds via the hydrolysis of a nitrile or the oxidation of a methylnaphthalene, these steps can also release significant heat.
Q2: What are the primary hazards associated with poor exotherm control in this synthesis?
A2: The primary hazards include the potential for a runaway reaction, which can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail.[5] This can also lead to the release of hazardous fumes. Additionally, poor temperature control can result in the formation of unwanted and potentially hazardous byproducts.
Q3: How can I effectively monitor the internal temperature of my reaction?
A3: Use a calibrated thermometer or a thermocouple probe placed directly into the reaction mixture. It is crucial to monitor the internal temperature rather than the bath temperature, as there can be a significant temperature difference.
Q4: What are the best practices for scaling up a reaction with a known exotherm?
A4: When scaling up, remember that the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is advisable to perform a safety assessment, including calorimetric studies if possible, to understand the thermal profile of the reaction.[5] Reagent addition rates should be proportionally slower, and the cooling capacity of the equipment must be sufficient for the larger scale.
Q5: Can the choice of solvent affect exotherm management?
A5: Yes, the choice of solvent is critical. A solvent with a higher boiling point can allow for a wider temperature range of operation but may also store more thermal energy. The solvent's heat capacity and thermal conductivity also play a role in heat dissipation. Additionally, the solvent must be inert to the reaction conditions.[1]
Experimental Protocols
Protocol 1: Grignard Reaction and Carboxylation (Adapted from Naphthoic Acid Synthesis)
This protocol outlines the formation of a Grignard reagent and its subsequent carboxylation, a common method for synthesizing carboxylic acids where temperature control is critical.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer or thermocouple to monitor the internal temperature. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Formation: Place magnesium turnings in the flask. Add a small amount of an ethereal solvent (e.g., anhydrous diethyl ether or THF).
-
Initiation: Add a small portion of the appropriate chloro-bromonaphthalene dissolved in the anhydrous solvent to the magnesium. A crystal of iodine may be added to help initiate the reaction.[4]
-
Controlled Addition: Once the reaction begins (indicated by gentle refluxing), add the remaining chloro-bromonaphthalene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. Use a cooling bath as needed to control the exotherm.
-
Carboxylation: After the Grignard reagent has formed, cool the reaction mixture to a low temperature (e.g., -7°C to -2°C) using an ice-salt bath.[3]
-
CO2 Addition: Slowly bubble dry carbon dioxide gas through the stirred solution, or pour the Grignard solution over crushed dry ice. Maintain the low temperature throughout the addition to prevent side reactions.
-
Quenching: After the addition of carbon dioxide is complete, quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of ice and a dilute acid (e.g., HCl).
Visualization of Exotherm Management Workflow
The following diagram illustrates a logical workflow for managing potential exotherms during a chemical synthesis.
Caption: Workflow for managing reaction exotherms.
References
preventing degradation of 5-Chloro-1-naphthoic acid during reactions
Welcome to the technical support center for 5-Chloro-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions. The following information is compiled from established chemical principles and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure and related chemical compounds, the primary degradation pathways for this compound are expected to be:
-
Decarboxylation: At elevated temperatures, carboxylic acids can lose carbon dioxide (CO2). While this is more common for β-keto acids, aromatic carboxylic acids can also undergo decarboxylation, especially at high temperatures.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the carboxylic acid group can be susceptible to reactions. The stability of related compounds is often pH-dependent.
-
Photodegradation: Aromatic compounds, especially halogenated ones, can be sensitive to light, leading to degradation.
-
Further Halogenation: In the presence of chlorinating agents, further chlorination of the naphthalene ring is a potential side reaction. For instance, studies on the related 8-chloro-1-naphthoic acid have shown the formation of 5,8-dichloro-1-naphthoic acid under certain chlorination conditions.[1]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Q3: How can I minimize degradation when preparing an amide from this compound?
A3: To minimize degradation during amide synthesis, consider the following:
-
Use Anhydrous Conditions: Moisture can lead to hydrolysis of the starting material or any activated intermediate (like an acyl chloride). Ensure all glassware is oven-dried and use anhydrous solvents.
-
Activate the Carboxylic Acid: Instead of driving the reaction under harsh conditions, activate the carboxylic acid to form a more reactive species. Common methods include conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, or using peptide coupling reagents.
-
Control Temperature: Avoid excessive heating. Many amide coupling reactions can be carried out at room temperature or with gentle heating.[2][3]
-
Use a Non-Nucleophilic Base: The reaction of an amine with an activated carboxylic acid (like an acyl chloride) produces HCl. This should be neutralized by a non-nucleophilic base, such as triethylamine or pyridine, to prevent protonation of the amine starting material.
Q4: What are common impurities to look out for in this compound?
A4: Common impurities may include starting materials from its synthesis, isomers such as other chloro-naphthoic acids, or degradation products like the decarboxylated compound (1-chloronaphthalene).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield in amidation reaction | Degradation of this compound starting material. | Confirm the purity of the starting material. Consider recrystallizing it before use. |
| Presence of moisture leading to hydrolysis. | Use anhydrous solvents and reagents. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider using a coupling agent or converting the carboxylic acid to the more reactive acyl chloride. | |
| Formation of multiple unidentified byproducts | Thermal degradation. | If the reaction requires heat, try to run it at the lowest possible temperature for the shortest possible time. |
| Photodegradation. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. | |
| Incompatible reagents or solvents. | Ensure that the chosen solvent and reagents are compatible with the starting material and do not promote side reactions. | |
| Difficulty in purifying the final product | Presence of unreacted this compound. | During workup, wash the organic layer with a mild aqueous base like sodium bicarbonate solution to remove unreacted carboxylic acid. |
| Presence of colored impurities. | Consider treating the crude product with activated carbon during recrystallization to remove colored impurities. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table provides general guidance based on related compounds and established principles for forced degradation studies.[4][5]
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Product(s) | Preventative Measures |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | Hydrolysis products | Maintain neutral pH; use aprotic solvents. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | Hydrolysis products | Maintain neutral pH; use aprotic solvents. |
| Oxidation | 3-30% H₂O₂, elevated temperature | Oxidized naphthalene ring products | Avoid strong oxidizing agents; use an inert atmosphere. |
| Thermal Degradation | Heating above melting point | Decarboxylation product (1-chloronaphthalene) | Keep reaction temperatures as low as possible. |
| Photodegradation | Exposure to UV or fluorescent light | Photodegradation products | Protect from light. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from a procedure for the recrystallization of 1-naphthoic acid and should be optimized for this compound.[6]
-
Solvent Selection: Toluene is a suitable solvent for the recrystallization of naphthoic acids. Other potential solvents include ethanol or a mixture of ethanol and water.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot toluene in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be desired. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Amide Synthesis from this compound via Acyl Chloride
This is a general procedure for amide synthesis.
Step 2a: Formation of the Acyl Chloride
-
In a fume hood, suspend this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.
-
Add thionyl chloride (SOCl₂, ~1.5 equivalents) dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or disappearance of the solid).
-
Remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude 5-chloro-1-naphthoyl chloride can be used directly in the next step.
Step 2b: Amide Formation
-
Dissolve the crude 5-chloro-1-naphthoyl chloride in an anhydrous solvent like DCM under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool the acyl chloride solution in an ice bath and add the amine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for amide synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 8-Chloro- and 5,8-Dichloro1-naphthoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 5-Chloro-1-naphthoic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Chloro-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their synthetic reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields when derivatizing this compound?
Low yields in the derivatization of this compound can stem from several factors, including incomplete reactions, the presence of side reactions, and issues with product purification. Incomplete reactions may be due to insufficient reagent amounts, low reaction temperatures, or short reaction times.[1] Common side reactions include hydrolysis of the starting material or product, reaction with the solvent, or the formation of byproducts like N-acylurea when using carbodiimide coupling agents.[1]
Q2: I am attempting an amide coupling reaction with this compound and an amine, but the yield is very low. What should I check first?
For low yields in amide coupling, first, ensure that all your reagents and solvents are anhydrous, as moisture can lead to the hydrolysis of activated intermediates.[1] Next, verify the purity and reactivity of your starting materials. If the amine is a weak nucleophile (e.g., an aniline with electron-withdrawing groups), you may need to use a more powerful coupling reagent or increase the reaction temperature. Consider using a slight excess of the amine and the coupling reagent to drive the reaction to completion.[2]
Q3: My esterification of this compound is not proceeding as expected. What are some common pitfalls?
Esterification reactions, such as the Fischer esterification, are often reversible.[3][4] To favor product formation, it is crucial to remove water as it is formed, often by using a Dean-Stark apparatus or by using the alcohol reactant in large excess as the solvent.[3] If your substrate is sensitive to strong acids like sulfuric acid, consider using milder conditions, such as Steglich esterification with DCC and DMAP.[5]
Q4: I see some unexpected peaks in the chromatogram of my reaction mixture. What could these be?
Unexpected peaks often indicate the formation of side products.[1] If you are using a carbodiimide coupling agent like DCC or EDC for amide or ester formation, a common byproduct is the corresponding N-acylurea.[1] This can often be minimized by adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][2] Other possibilities include products from the reaction with the solvent or dimerization of the starting material.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound Amide
If you are experiencing low yields in the synthesis of a this compound amide, this guide will help you identify and resolve the potential issues.
Troubleshooting Workflow for Low Amide Yield
Caption: Troubleshooting logic for low-yield amide synthesis.
Potential Causes and Solutions for Low Amide Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | |
| Insufficient Reagent | Increase the molar ratio of the amine or the coupling agent. A 1.1 to 1.5-fold excess is often a good starting point.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor for the formation of side products at higher temperatures.[2] |
| Short Reaction Time | Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1] |
| Poor Nucleophilicity of Amine | For sterically hindered or electron-deficient amines, consider using a more potent coupling agent such as HATU or HBTU.[2] Alternatively, converting the carboxylic acid to the more reactive acid chloride may be effective.[2][6] |
| Side Reactions | |
| Hydrolysis | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of N-acylurea | If using a carbodiimide coupling agent (e.g., DCC, EDC), add an auxiliary nucleophile like HOBt or HOAt to suppress the formation of N-acylurea byproducts.[1][2] |
| Reaction with Solvent | Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[1][6] |
| Poor Solubility | |
| Reactant Insolubility | If reactants are not fully dissolved, switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[2] |
Issue 2: Low Yield of this compound Ester
Low yields in esterification reactions are a common challenge. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Workflow for Low Ester Yield
Caption: Troubleshooting logic for low-yield esterification reactions.
Potential Causes and Solutions for Low Ester Yield
| Potential Cause | Recommended Solution |
| Unfavorable Equilibrium | |
| Water Formation | For acid-catalyzed esterifications, use a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent.[3] |
| Reversible Reaction | Use a large excess of the alcohol, which can also serve as the solvent, to shift the equilibrium towards the ester product.[3][5] |
| Reaction Conditions | |
| Inactive Catalyst | Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and not hydrated.[3] For Steglich esterification, ensure the DMAP catalyst is active.[1] |
| Acid-Sensitive Substrate | If the starting material or product is sensitive to strong acid, switch to a milder esterification method such as using DCC/DMAP or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.[5] |
| Steric Hindrance | For sterically hindered alcohols, a more reactive derivative of the carboxylic acid, like the acyl chloride, may be necessary.[1] Tertiary alcohols are generally poor substrates for Fischer esterification.[5] |
| Side Reactions | |
| Hydrolysis | Work up the reaction under neutral or slightly basic conditions to prevent hydrolysis of the ester product. Ensure all solvents used in the work-up are anhydrous.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using a Coupling Agent
This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent like EDC, along with HOBt to minimize side reactions.
Experimental Workflow for Amide Coupling
Caption: Experimental workflow for amide coupling.
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. Finally, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[1]
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines the synthesis of a methyl or ethyl ester of this compound using the Fischer esterification method.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., methanol or ethanol, which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 2-12 hours. If desired, use a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine to remove any remaining acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify the crude ester by column chromatography or recrystallization.[3]
References
Catalyst Selection Technical Support Center: 5-Chloro-1-naphthoic Acid
Welcome to the technical support center for catalyst selection in reactions involving 5-Chloro-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during experimentation.
General Catalyst Selection FAQs
Q1: What are the primary types of catalytic reactions applicable to this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, as well as decarboxylation. The most common transformations include:
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen (C-N) bond, coupling the aryl chloride with an amine.
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon (C-C) bond, coupling the aryl chloride with a boronic acid or ester.
-
Heck-Mizoroki Reaction: For the formation of a C-C bond by coupling the aryl chloride with an alkene.
-
Decarboxylation: For the removal of the carboxylic acid group.
Q2: What are the key components of a typical palladium-catalyzed cross-coupling reaction system?
A2: A successful cross-coupling reaction generally requires the following components:
-
Palladium Precursor: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A phosphine-based or N-heterocyclic carbene (NHC) ligand that stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: An inorganic or organic base to facilitate key steps in the catalytic cycle, such as transmetalation in Suzuki coupling or deprotonation of the amine in Buchwald-Hartwig amination.
-
Solvent: An appropriate solvent that dissolves the reactants and is stable under the reaction conditions.
Q3: How do I choose the right catalyst system for my reaction?
A3: The optimal catalyst system is highly dependent on the specific reaction, the coupling partners, and the desired outcome. General considerations include:
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring more electron-rich and bulky ligands to promote oxidative addition.
-
Functional Group Tolerance: The catalyst system should be compatible with other functional groups present in the reactants.
-
Reaction Conditions: The choice of catalyst can influence the required temperature and reaction time.
-
Cost and Availability: For larger-scale synthesis, the cost and commercial availability of the catalyst and ligand are important factors.
Buchwald-Hartwig Amination: Troubleshooting and FAQs
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. However, challenges can arise, particularly with less reactive aryl chlorides like this compound.
Q4: I am observing low to no conversion in the amination of this compound. What are the likely causes and solutions?
A4: Low conversion is a common issue. Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: Standard phosphine ligands may not be effective for this electron-deficient aryl chloride. Switch to more electron-rich and bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos. These ligands promote the challenging oxidative addition step.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. Ensure the base is fresh and handled under anhydrous conditions.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is rigorously dried and degassed to prevent catalyst deactivation.
-
Temperature: Aryl chloride aminations often require higher temperatures (e.g., >100 °C) to proceed at a reasonable rate.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Impurities in the starting materials can also poison the catalyst.
Q5: I am seeing significant side product formation. What are the common side reactions and how can I minimize them?
A5: Common side reactions include hydrodehalogenation (replacement of the chlorine with hydrogen) and homocoupling of the amine.
-
Hydrodehalogenation: This can be promoted by moisture or certain bases. Ensure anhydrous conditions and consider screening different bases.
-
Amine Homocoupling: This is less common but can occur at high temperatures. Optimizing the reaction time and temperature may help.
Catalyst and Ligand Comparison for Buchwald-Hartwig Amination (Illustrative Data)
Due to a lack of specific comparative studies for this compound in the available literature, the following table provides illustrative data based on reactions with analogous aryl chlorides.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | ~94 | Coupling of 4-chlorotoluene and morpholine[1] |
| Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 110 | 24 | High | General protocol for aryl chlorides[2] |
| [Pd(IPr)(allyl)Cl] | NaOtBu | Dioxane | 80 | 18 | High | Amination with hindered amines |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Representative)
This protocol is a general guideline and should be optimized for specific needs.
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and the magnetic stir bar.
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add toluene and morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Caption: A typical workflow for a Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: Troubleshooting and FAQs
The Suzuki-Miyaura coupling is a robust method for C-C bond formation. However, the lower reactivity of aryl chlorides can present challenges.
Q6: My Suzuki coupling of this compound is giving low yields. What can I do to improve it?
A6: Low yields in Suzuki couplings of aryl chlorides are often related to inefficient oxidative addition or transmetalation.
-
Catalyst and Ligand: Similar to the Buchwald-Hartwig reaction, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. Pre-formed palladium-ligand complexes (precatalysts) can also improve reproducibility.
-
Base and Solvent: A common and effective system is K₃PO₄ in a mixture of an organic solvent (like toluene or dioxane) and water. The water is crucial for activating the boronic acid. Ensure the base is finely powdered for better solubility.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-purity boronic acid. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a side reaction, especially at high temperatures and with certain bases.
-
Temperature: While some Suzuki couplings proceed at room temperature, aryl chlorides typically require elevated temperatures (80-110 °C).
Q7: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A7: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue.
-
Inert Atmosphere: Oxygen can promote homocoupling. Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can lead to more homocoupling.
-
Catalyst Loading: High catalyst loadings can sometimes increase the rate of homocoupling.
Catalyst System Comparison for Suzuki-Miyaura Coupling (Illustrative Data)
The following data is based on analogous aryl chloride substrates due to a lack of specific comparative studies on this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | Coupling of 4-chlorotoluene[3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/MeOH | RT | 12 | ~95 | Room temperature coupling[3] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Heterocyclic synthesis[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative)
This protocol is a general guideline and should be optimized.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Degassed Toluene (4 mL) and Water (0.4 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, add water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
References
Technical Support Center: Work-up Procedures for 5-Chloro-1-naphthoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered after a reaction involving this compound?
A1: Common impurities can include unreacted starting materials, residual catalysts, and side products. For instance, if synthesizing this compound, you might find related isomers or over-chlorinated products like 5,8-dichloro-1-naphthoic acid.[1] If this compound is a reactant, particularly in reactions to form an acyl chloride, hydrolysis back to the carboxylic acid is a common side reaction.
Q2: What is a standard extraction procedure for isolating this compound?
A2: A typical work-up involves quenching the reaction mixture, often with water or a dilute acid, followed by extraction with an organic solvent such as dichloromethane (CH₂Cl₂) or ether. The organic layers are then combined, washed with water and brine, dried over an anhydrous salt like magnesium sulfate (MgSO₄), and the solvent is removed in vacuo.[1]
Q3: How can I remove acidic or basic impurities during the work-up?
A3: To remove acidic impurities from an organic layer containing your product, you can perform a wash with a dilute base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Conversely, to remove basic impurities, a wash with a dilute acid, like 1M HCl, is effective. Always test a small amount first to ensure your desired product does not precipitate or degrade.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Based on procedures for similar compounds like 8-chloro-1-naphthoic acid, water can be a suitable recrystallization solvent.[1] For the related 1-naphthoic acid, toluene is also an effective solvent.[2] The choice of solvent depends on the specific impurities you are trying to remove. A good recrystallization solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures.
Troubleshooting Guides
Problem: Low Yield of Isolated Product
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Your product may have some solubility in the aqueous layer. Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery. |
| Product Precipitation | The product may have precipitated out during the work-up. Check all aqueous layers and filter any solids. The pH of the aqueous phase can significantly impact the solubility of a carboxylic acid. |
| Emulsion Formation | An emulsion between the organic and aqueous layers can trap your product. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product Volatility | If your product is unexpectedly volatile, it may be lost during solvent removal under high vacuum. Use a lower vacuum and temperature on the rotary evaporator. |
Problem: Oily or Impure Solid Product After Solvent Removal
| Possible Cause | Suggested Solution |
| Residual Solvent | High-boiling point solvents (e.g., DMF, DMSO) can be difficult to remove. Co-evaporate with a lower-boiling solvent like toluene under reduced pressure. |
| Presence of Side Products | The crude product may contain significant amounts of byproducts. Purification by column chromatography or recrystallization is necessary. For related compounds, silica gel chromatography has been used effectively.[1] |
| Water in the Product | The drying step may have been insufficient. Ensure the organic layer is treated with a sufficient amount of drying agent (e.g., MgSO₄, Na₂SO₄) until it no longer clumps together. |
Data Presentation
The following table presents representative data for the purification of a crude sample of this compound.
| Analysis | Crude Product | After Recrystallization |
| Appearance | Yellowish-brown solid | White to off-white crystals |
| Melting Point | Broad range (e.g., 180-185 °C) | Sharp range (e.g., 186-188 °C)[1] |
| HPLC Purity | ~90% | >98% |
Experimental Protocols
Key Experiment: Work-up and Purification of a Chlorinated Naphthoic Acid
This protocol is adapted from the synthesis of 5,8-dichloro-1-naphthoic acid and is a representative procedure for the work-up and purification of chloro-substituted naphthoic acids.[1]
-
Quenching and Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layer with water (2 x 50 mL).
-
Wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a flask.
-
Add a minimal amount of a suitable solvent (e.g., water or toluene) and heat until the solid dissolves completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: A typical experimental workflow for the work-up of a reaction mixture containing this compound.
Caption: A decision tree for troubleshooting common issues during the work-up of this compound.
References
dealing with regioisomers in the synthesis of 5-Chloro-1-naphthoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1-naphthoic acid, with a special focus on managing regioisomers.
Troubleshooting Guide
Problem 1: Formation of Multiple Isomers (Low Regioselectivity)
Direct chlorination of 1-naphthoic acid is prone to yielding a mixture of regioisomers, primarily 5-chloro- and 8-chloro-1-naphthoic acid, as well as di- and tri-chlorinated byproducts. The carboxylic acid group deactivates the ring it is attached to, directing electrophilic attack to the other ring, predominantly at the C5 and C8 positions.
Possible Causes:
-
Reaction Conditions: Standard electrophilic chlorination conditions often lack high regioselectivity for the naphthalene scaffold.
-
Substrate Reactivity: The inherent reactivity of the naphthalene ring system allows for substitution at multiple positions.
Suggested Solutions:
-
Alternative Synthetic Route: Employ a multi-step synthesis that offers greater regiochemical control. A recommended approach is the Sandmeyer reaction starting from an appropriately substituted naphthalene derivative. This method allows for the precise placement of the chloro and carboxyl groups.
-
Optimization of Chlorination: If direct chlorination is pursued, a thorough optimization of reaction conditions is necessary. This includes varying the chlorinating agent, solvent, temperature, and catalyst to favor the formation of the desired 5-chloro isomer. However, achieving high selectivity via this route remains challenging.
Problem 2: Difficult Separation of Regioisomers
5-Chloro- and 8-chloro-1-naphthoic acid often exhibit similar physical properties, making their separation challenging.
Possible Causes:
-
Similar Polarity and Solubility: The close structural resemblance of the isomers leads to comparable solubility in common solvents and similar retention times in chromatography.
Suggested Solutions:
-
Fractional Crystallization: This technique can be effective for separating isomers with slight differences in solubility. A systematic approach to solvent screening is recommended to identify a solvent system that maximizes the solubility difference between the 5-chloro and 8-chloro isomers.
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure isomers. Method development will be crucial to achieve baseline separation.
Problem 3: Low Overall Yield
Low yields can be a consequence of incomplete reactions, side reactions, or loss of product during purification.
Possible Causes:
-
Inefficient Reaction: In the case of a multi-step synthesis like the Sandmeyer reaction, each step needs to be optimized for maximum conversion.
-
Product Decomposition: Harsh reaction conditions can lead to the degradation of the starting material or product.
-
Losses During Workup and Purification: Multiple extraction and purification steps can contribute to a lower overall yield.
Suggested Solutions:
-
Careful Monitoring of Reactions: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction step and ensure completion.
-
Mild Reaction Conditions: Whenever possible, opt for milder reaction conditions to minimize side reactions and decomposition.
-
Efficient Purification Techniques: Optimize purification methods to minimize product loss. For example, in fractional crystallization, careful control of temperature and solvent volume is critical.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomers formed during the direct chlorination of 1-naphthoic acid?
A1: The direct chlorination of 1-naphthoic acid typically yields a mixture of monochlorinated products. The major regioisomers are expected to be This compound and 8-chloro-1-naphthoic acid . The formation of dichlorinated products, such as 5,8-dichloro-1-naphthoic acid , is also possible, especially with an excess of the chlorinating agent.[1]
Q2: How can I confirm the identity and purity of my this compound sample?
A2: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can be used to differentiate between the 5-chloro and 8-chloro isomers based on the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample and quantify the amount of any isomeric impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Q3: Are there any alternative synthetic strategies to improve the regioselectivity for this compound?
A3: Yes, a multi-step approach often provides better control over regiochemistry. A plausible route involves the Sandmeyer reaction .[2][3] This strategy would typically start with a precursor where the chloro and a nitrogen-containing functional group (that can be converted to a nitrile and then hydrolyzed to a carboxylic acid) are already in the desired 1,5-positions on the naphthalene ring.
Q4: What are the key differences to look for in the 1H NMR spectra of 5-chloro- and 8-chloro-1-naphthoic acid?
A4: The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons. For this compound, the proton at C4 will likely be a doublet, and the protons on the chlorinated ring will show a distinct pattern. For 8-chloro-1-naphthoic acid, the protons at C2 and C7 will be significantly affected by the adjacent substituents. A detailed 2D NMR analysis (like COSY and HMBC) would be beneficial for unambiguous assignment.
Data Presentation
Table 1: Comparison of Expected 1H NMR Chemical Shifts (δ, ppm) for Chloro-1-naphthoic Acid Isomers in CDCl3
| Proton Position | 1-Naphthoic Acid (Reference) | Expected Shift for this compound | 8-Chloro-1-naphthoic Acid[1] |
| H-2 | ~8.2 ppm | Similar to reference | ~7.98 ppm (d) |
| H-3 | ~7.5 ppm | Similar to reference | ~7.47 ppm (t) |
| H-4 | ~7.9 ppm | Doublet, deshielded | ~7.83 ppm (d) |
| H-5 | ~7.6 ppm | No proton | ~7.56 ppm (t) |
| H-6 | ~7.5 ppm | Affected by Cl | ~7.68 ppm (d) |
| H-7 | ~7.9 ppm | Affected by Cl | ~7.79 ppm (d) |
| H-8 | ~8.9 ppm | Affected by Cl | No proton |
| COOH | ~11-13 ppm | ~11-13 ppm | ~11.10 ppm (br s) |
Note: The expected shifts for this compound are estimations based on general substituent effects and should be confirmed with experimental data.
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via a Multi-Step Approach (Hypothetical Route)
This protocol outlines a potential regioselective synthesis based on established organic transformations, as a direct selective chlorination is problematic.
Step 1: Synthesis of 1-Amino-5-chloronaphthalene (if not commercially available) This would typically be achieved through the nitration of 1-chloronaphthalene followed by reduction of the nitro group.
Step 2: Diazotization of 1-Amino-5-chloronaphthalene
-
Dissolve 1-amino-5-chloronaphthalene in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 3: Sandmeyer Reaction (Cyanation)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product, 5-chloro-1-cyanonaphthalene, with an organic solvent.
Step 4: Hydrolysis of 5-Chloro-1-cyanonaphthalene to this compound
-
Reflux the 5-chloro-1-cyanonaphthalene with a strong acid (e.g., aqueous H2SO4) or a strong base (e.g., aqueous NaOH followed by acidification).
-
After the reaction is complete (monitor by TLC), cool the mixture.
-
If basic hydrolysis was used, acidify the solution to precipitate the carboxylic acid.
-
Collect the crude this compound by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or toluene) to obtain the pure product.
Protocol 2: Separation of 5-Chloro- and 8-Chloro-1-naphthoic Acid Isomers by Fractional Crystallization
-
Solvent Screening: In small test tubes, test the solubility of the isomer mixture in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at the boiling point of the solvent. The ideal solvent will show a large difference in solubility for the two isomers at different temperatures.
-
Dissolution: Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize out.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.
-
Repeat if Necessary: The process may need to be repeated to achieve the desired purity.
Mandatory Visualization
Caption: Workflow for the regioselective synthesis and purification of this compound.
Caption: Troubleshooting logic for dealing with regioisomers in the synthesis of this compound.
References
Technical Support Center: Reactions of 5-Chloro-1-naphthoic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1-naphthoic acid and its derivatives. The information provided addresses common issues related to the moisture sensitivity of these compounds in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of moisture sensitivity in reactions involving this compound?
A1: The primary moisture sensitivity arises when this compound is converted to its more reactive acyl chloride derivative, 5-Chloro-1-naphthoyl chloride. Acyl chlorides, in general, are highly reactive towards nucleophiles, including water.[1] The presence of even trace amounts of moisture can lead to the hydrolysis of 5-Chloro-1-naphthoyl chloride back to the less reactive this compound, which is often an undesired byproduct and reduces the overall yield of the intended reaction.[2]
Q2: How should this compound and its derivatives, like 5-Chloro-1-naphthoyl chloride, be stored?
A2: Due to their moisture sensitivity, these compounds should be stored in tightly sealed containers under a dry, inert atmosphere, such as nitrogen or argon.[3] Storing them in a desiccator is also a good practice to minimize exposure to atmospheric moisture.
Q3: What are the visible signs of degradation in 5-Chloro-1-naphthoyl chloride due to moisture exposure?
A3: Pure 1-naphthoyl chloride, a related compound, is typically a white to almost white powder, flakes, or crystals.[2] A yellow or brown discoloration may indicate the presence of impurities, which can include the hydrolyzed product, this compound. If the acyl chloride has been exposed to moist air, you might also observe fuming, as it reacts with water to produce HCl gas.
Q4: Can moisture affect the catalysts used in reactions with 5-Chloro-1-naphthoyl chloride?
A4: Yes, particularly in Friedel-Crafts acylation reactions. Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst, leading to low or no product yield.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound derivatives, with a focus on problems related to moisture.
Problem 1: Low yield in my acylation/amidation reaction with 5-Chloro-1-naphthoyl chloride.
-
Question: My reaction yield is significantly lower than expected. What are the likely causes related to moisture?
-
Answer: Low yields are commonly a result of the hydrolysis of the starting acyl chloride or deactivation of the catalyst.
-
Hydrolysis of Starting Material: 5-Chloro-1-naphthoyl chloride readily reacts with water to form this compound, which will not participate in the desired acylation or amidation reaction. This consumption of the starting material directly leads to a lower yield of the product.[2]
-
Inactive Catalyst (for Friedel-Crafts reactions): Lewis acid catalysts like AlCl₃ are highly hygroscopic. If the catalyst has been exposed to moisture, it will be rendered inactive, thus preventing the reaction from proceeding efficiently.[3]
-
Insufficient Catalyst (for Friedel-Crafts reactions): The ketone product of a Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst. If moisture has already consumed a portion of the catalyst, there may not be enough to drive the reaction to completion. Therefore, stoichiometric amounts of the catalyst are often required.[2][4]
-
Problem 2: The primary side-product of my reaction is this compound.
-
Question: I have identified this compound as a major byproduct in my reaction mixture. Why is this happening and how can I prevent it?
-
Answer: The formation of this compound is a clear indicator of the hydrolysis of 5-Chloro-1-naphthoyl chloride.[2] To mitigate this, you must ensure that your reaction is performed under strictly anhydrous (dry) conditions.
-
Dry Glassware: All glassware should be thoroughly dried before use, either by oven-drying at >100°C for several hours or by flame-drying under an inert atmosphere.
-
Anhydrous Solvents: Use freshly dried and distilled solvents. Solvents should be stored over molecular sieves to maintain their dryness.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Fresh Reagents: Use a freshly opened bottle of the acylating agent and any moisture-sensitive catalysts if possible.
-
Problem 3: My Friedel-Crafts acylation reaction is not starting or is very sluggish.
-
Question: I am attempting a Friedel-Crafts acylation, but I am observing very low conversion even after an extended reaction time. What could be the issue?
-
Answer: Assuming the aromatic substrate is sufficiently activated, the most probable cause is an inactive catalyst due to moisture contamination.
-
Solution: Ensure all components of the reaction are anhydrous. Use a fresh, unopened container of the Lewis acid catalyst. When dispensing the catalyst, do so quickly in a dry environment (e.g., a glove box or under a positive pressure of inert gas) to minimize exposure to air.
-
Data Presentation
The following table presents the yields for the acylation of various amines with 5-chloro-8-nitro-1-naphthoyl chloride, a structurally related compound. This data illustrates the efficiency of amide synthesis under Schotten-Baumann conditions, which can tolerate aqueous bases by keeping the acyl chloride in an organic phase. However, for reactions sensitive to water, such as many Friedel-Crafts acylations, anhydrous conditions are critical.
Table 1: Acylation of Various Amines with 5-Chloro-8-nitro-1-naphthoyl chloride [5][6]
| Amine Substrate | Amine Type | Reaction Time | Isolated Yield (%) |
| n-Octylamine | Primary Aliphatic | 30 min | 95 |
| n-Decylamine | Primary Aliphatic | 30 min | 86 |
| Benzylamine | Primary Aliphatic (Benzylic) | 30 min | 92 |
| tert-Octylamine | Primary Aliphatic (Hindered) | 30 min | 87 |
| Di-n-butylamine | Secondary Aliphatic | 30 min | 90 |
| 4-tert-butylaniline | Primary Aromatic | 30 min | 91 |
| Reaction Conditions: Amine (1 equiv) in CH₂Cl₂ was added to the acid chloride (1.0 equiv) in CH₂Cl₂ at 0 °C, followed by the addition of aqueous Na₂CO₃ (5.0 equiv) and stirring for 25 minutes at room temperature.[5] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions [6]
This protocol describes a general method for the acylation of a primary or secondary amine with a naphthoyl chloride derivative under anhydrous conditions.
Materials:
-
5-Chloro-1-naphthoyl chloride (1.05 equivalents)
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, 1.1 to 1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 5-Chloro-1-naphthoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions [4]
This protocol outlines a general method for the Friedel-Crafts acylation of an aromatic compound using a naphthoyl chloride derivative.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
-
5-Chloro-1-naphthoyl chloride (1.1 equivalents)
-
Aromatic substrate (e.g., anisole, 1.0 equivalent)
-
Anhydrous dichloromethane (DCM)
-
Flame-dried reaction apparatus (e.g., three-necked flask with a dropping funnel and condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Assemble the flame-dried reaction apparatus under an inert atmosphere.
-
In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 5-Chloro-1-naphthoyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve the aromatic substrate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Hydrolysis of 5-Chloro-1-naphthoyl chloride.
Caption: Workflow for a moisture-sensitive reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic methods for 5-Chloro-1-naphthoic acid, a valuable building block in medicinal chemistry and materials science. The following sections detail various synthetic strategies, offering an objective analysis of their advantages and disadvantages, supported by available experimental data.
Introduction
This compound is a substituted naphthalene derivative with potential applications in the synthesis of pharmaceuticals and other functional organic molecules. The strategic placement of the chloro and carboxylic acid groups on the naphthalene scaffold allows for diverse chemical modifications. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide explores several plausible methods for its synthesis, including Grignard reagent carboxylation, hydrolysis of a cyanonaphthalene precursor, and oxidation of the corresponding naphthalenemethanol.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached through several distinct chemical transformations. Below is a summary and comparison of the most viable routes based on established organic chemistry principles and available data on related compounds.
| Method | Starting Material(s) | Key Transformation(s) | Potential Advantages | Potential Challenges |
| Method 1: Grignard Carboxylation | 1-Bromo-5-chloronaphthalene or 1,5-Dichloronaphthalene | Grignard Reagent Formation, Carboxylation | Well-established for naphthoic acid synthesis.[1] | Potential for Wurtz coupling side reactions. Requires strictly anhydrous conditions.[2] |
| Method 2: Nitrile Hydrolysis | 5-Chloro-1-cyanonaphthalene | Hydrolysis | Often high-yielding and clean reactions. | Accessibility of the starting nitrile. Harsh acidic or basic conditions may be required. |
| Method 3: Alcohol Oxidation | 5-Chloro-1-naphthalenemethanol | Oxidation | A wide variety of oxidizing agents can be used. | Accessibility of the starting alcohol. Over-oxidation or side reactions depending on the chosen oxidant. |
| Method 4: Direct Chlorination | 1-Naphthoic Acid | Electrophilic Aromatic Substitution | Potentially a single-step synthesis. | Poor regioselectivity, leading to a mixture of isomers (e.g., 5-chloro and 8-chloro) and polychlorinated products.[3] |
Detailed Experimental Protocols and Data
Method 1: Grignard Reagent Carboxylation (Proposed)
This method involves the formation of a Grignard reagent from a halogenated naphthalene, followed by its reaction with carbon dioxide.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.[1] Cover the magnesium with anhydrous diethyl ether.[1] A solution of 1-bromo-5-chloronaphthalene in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath, and dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.[1]
-
Work-up: The reaction mixture is quenched with a dilute acid (e.g., HCl or H₂SO₄). The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude this compound, which can be purified by recrystallization.[1]
Discussion: The Grignard carboxylation is a powerful and well-established method for the synthesis of carboxylic acids.[1] The yield for the synthesis of the parent 1-naphthoic acid from 1-bromonaphthalene is reported to be in the range of 68-70%.[1] A similar yield could be expected for the 5-chloro derivative, provided the starting material, 1-bromo-5-chloronaphthalene, is readily available. A key challenge is the need for strictly anhydrous conditions to prevent quenching of the Grignard reagent.[2]
Method 2: Nitrile Hydrolysis (Proposed)
This route relies on the hydrolysis of a cyano group at the 1-position of the 5-chloronaphthalene core.
Experimental Protocol (Hypothetical):
-
Hydrolysis: 5-Chloro-1-cyanonaphthalene is refluxed in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH or KOH).
-
Work-up: If acidic hydrolysis is performed, the reaction mixture is cooled, and the precipitated carboxylic acid is collected by filtration. If basic hydrolysis is used, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
Discussion: The hydrolysis of nitriles is a classic and generally high-yielding method for preparing carboxylic acids. The primary challenge for this route is the availability of the starting material, 5-chloro-1-cyanonaphthalene.
Method 3: Alcohol Oxidation (Proposed)
This method involves the oxidation of 5-chloro-1-naphthalenemethanol to the corresponding carboxylic acid.
Experimental Protocol (Hypothetical):
-
Oxidation: 5-Chloro-1-naphthalenemethanol is dissolved in a suitable solvent (e.g., acetone, acetic acid, or a biphasic system). A suitable oxidizing agent (e.g., potassium permanganate, Jones reagent, or PCC) is added portion-wise while monitoring the reaction temperature.
-
Work-up: The work-up procedure depends on the oxidizing agent used. For example, if potassium permanganate is used, the manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.
Discussion: The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. The success of this method hinges on the availability of 5-chloro-1-naphthalenemethanol. The synthesis of the parent 1-naphthalenemethanol can be achieved from 1-chloromethylnaphthalene.[4] A similar approach could likely be used to prepare the 5-chloro derivative.
Workflow and Logic Diagrams
To visualize the proposed synthetic pathways, the following diagrams were generated using the DOT language.
Caption: Proposed synthetic routes to this compound.
Conclusion
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. Further experimental investigation is required to optimize the reaction conditions for each of these proposed methods and to determine the most efficient pathway for the synthesis of this compound.
References
A Comparative Guide to the Biological Activity of Naphthoic Acid and Naphthoquinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of naphthoic acid and naphthoquinone derivatives, with a particular focus on their potential as anticancer and antimicrobial agents. While specific data on 5-Chloro-1-naphthoic acid derivatives is limited in the current body of scientific literature, this guide summarizes the existing data for structurally related compounds to provide a valuable resource for researchers in the field. The information presented herein is intended to facilitate further investigation and drug development efforts.
Anticancer Activity
Naphthoic acid and naphthoquinone derivatives have demonstrated significant potential as anticancer agents, with various mechanisms of action being explored. A prominent mechanism is the inhibition of tubulin polymerization, a critical process in cell division. Other derivatives have been shown to induce apoptosis and interfere with key signaling pathways, such as the PI3K/Akt pathway.
Comparative Efficacy of Naphthoquinone Derivatives
The following table summarizes the cytotoxic activity of various naphthoquinone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Juglone Derivative 52 | MDA-MB-231 (Breast) | 6.96 ± 0.47 | [1] |
| RPMI8226 (Multiple Myeloma) | 0.57 ± 0.01 | [1] | |
| EAhy926 (Endothelial) | 7.27 ± 0.08 | [1] | |
| Juglone Derivative 53 | RPMI8226 (Multiple Myeloma) | 0.66 ± 0.08 | [1] |
| Plumbagin Derivative 60 | PANC-1 (Pancreatic) | 47.2 (in DMEM) | [1] |
| PANC-1 (Pancreatic) | 0.11 (in NDM) | [1] | |
| Naphthoquinone Derivative 56c | MCF-7 (Breast) | 10.4 | [1] |
| HT-29 (Colorectal) | 6.8 | [1] | |
| MOLT-4 (Leukemia) | 8.4 | [1] | |
| Naphthoquinone Derivative 60a | SH-SY5Y (Neuroblastoma) | 1.8 | [1] |
| Naphthoquinone Derivative 60b | SH-SY5Y (Neuroblastoma) | 2.7 | [1] |
| Naphthoquinone Derivative 60c | SH-SY5Y (Neuroblastoma) | 1.5 | [1] |
| Naphthoquinone Derivative 60d | SH-SY5Y (Neuroblastoma) | 0.004 | [1] |
| Naphthoquinone Derivative 11 | HuCCA-1 (Cholangiocarcinoma) | 0.15 | [2] |
| A549 (Lung) | 1.55 | [2] | |
| HepG2 (Liver) | 0.25 | [2] | |
| MOLT-3 (Leukemia) | 0.20 | [2] | |
| Naphthazarin (1) | Various Cancer Cell Lines | 0.16 ± 0.15 to 1.7 ± 0.06 | [3] |
| 2-(chloromethyl)quinizarin (11) | Various Cancer Cell Lines | 0.15 ± 0.04 to 6.3 ± 1.8 | [3] |
| 5-chloro-3-(...)-1H-indole-2-carboxamide ((S)-1) | HCT116 (Colon) | 7.1 ± 0.6 | [4] |
Note: The indole derivative (S)-1 is included to provide a perspective on the potential activity of a chloro-substituted heterocyclic compound, though it is not a naphthoic acid derivative.
Antimicrobial Activity
Certain derivatives of naphthoic acid and naphthoquinones have also been investigated for their antimicrobial properties. The data below presents the Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative Efficacy of Naphthoic Acid and Naphthoquinone Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Lanthanum complex of 1-naphthoic acid derivative | E. coli | 62.5 | [5] |
| Lanthanum complex of 2-naphthoic acid derivative | E. coli | 62.5 | [5] |
| Lanthanum complex of 3-hydroxy-2-naphthoic acid derivative | E. coli | 62.5 | [5] |
| Naphtholic Azo Dye (A1) | Salmonella typhi | 62.5 | [6] |
| Naphtholic Azo Dye (A1) | Streptococcus pyogenes | 62.5 | [6] |
| Phenolic Azo Dye (B4) | E. coli | 62.5 | [6] |
| Phenolic Azo Dye (B4) | Staphylococcus aureus | 62.5 | [6] |
| 1,4-Naphthoquinone Derivative (5q) | Staphylococcus aureus | 30 | [7] |
| 1,8-Naphthyridine Derivative (63b, 63d) | S. aureus, E. coli, A. niger, C. albicans | 35.5 - 75.5 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]
-
96-well plates
-
Test compounds
-
Culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.[13][14][15]
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[14]
-
Test compounds
-
Microplate reader with temperature control
Procedure:
-
Prepare a solution of tubulin in the polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes). An increase in absorbance indicates tubulin polymerization.[13][15]
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Some naphthoquinone derivatives may exert their anticancer effects by modulating this pathway.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening and characterizing the biological activity of novel chemical compounds.
Caption: General workflow for biological activity screening.
References
- 1. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Spectroscopic Analysis of 5-Chloro-1-naphthoic Acid and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of a chlorine atom on the naphthalene ring of 1-naphthoic acid introduces significant changes in the molecule's electronic and steric properties. These alterations are reflected in its spectroscopic signatures. A thorough understanding of these differences through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), is crucial for the unambiguous identification and characterization of 5-Chloro-1-naphthoic acid and its isomers in various research and development settings, including drug discovery and materials science.
This guide provides a comparative overview of the spectroscopic properties of this compound and its isomers. Due to the availability of published data, a direct comparison is made with the parent compound, 1-naphthoic acid, and the 8-chloro isomer. The principles discussed can be extended to the analysis of other isomers such as 4-chloro, 6-chloro, and 7-chloro-1-naphthoic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-naphthoic acid and its 8-chloro isomer. The data for other isomers can be predicted based on the substituent effects of the chlorine atom on the aromatic ring.
¹H NMR Spectral Data
The chemical shifts in ¹H NMR are highly sensitive to the electronic environment of the protons. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group significantly influences the chemical shifts of the aromatic protons. The proximity of the substituent to a given proton generally leads to a greater downfield shift.
| Compound | Solvent | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) | COOH (ppm) |
| 1-Naphthoic acid | DMSO-d₆ | ~8.16 | ~7.5-7.7 | ~8.0-8.1 | ~8.16 | ~7.5-7.7 | ~7.5-7.7 | ~8.87 | ~13.17 |
| 8-Chloro-1-naphthoic acid | CDCl₃ | 7.68 (d) | 7.47 (t) | 7.79 (d) | 7.56 (t) | 7.83 (d) | 7.98 (d) | - | ~11.10 |
| This compound | - | - | - | - | - | - | - | - | - |
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts are also influenced by the electron-withdrawing effects of the substituents. The carbons directly attached to the chlorine and carboxyl groups, as well as the ortho and para carbons, will experience the most significant shifts.
| Compound | Solvent | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C4a (ppm) | C5 (ppm) | C6 (ppm) | C7 (ppm) | C8 (ppm) | C8a (ppm) | COOH (ppm) |
| 1-Naphthoic acid | DMSO-d₆ | 131.1 | 126.0 | 125.4 | 128.1 | 133.9 | 130.3 | 126.7 | 128.2 | 129.1 | 133.4 | 169.1 |
| 8-Chloro-1-naphthoic acid | CDCl₃ | 129.3 | 127.0 | 125.3 | 128.2 | 131.5 | 126.6 | 127.9 | 130.2 | 135.3 | 129.8 | 176.6 |
| This compound | - | - | - | - | - | - | - | - | - | - | - | - |
IR Spectral Data
The characteristic IR absorption bands for carboxylic acids include a broad O-H stretch and a strong C=O stretch. The position of the C=O stretch can be influenced by electronic effects; electron-withdrawing groups like chlorine can shift this band to a higher wavenumber.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 1-Naphthoic acid | ~3000 (broad) | ~1680-1700 | ~1290-1310 | ~1400-1600 | N/A |
| 8-Chloro-1-naphthoic acid | ~3000 (broad) | ~1700-1720 | ~1290-1310 | ~1400-1600 | ~750-850 |
| This compound | ~3000 (broad) | ~1700-1720 | ~1290-1310 | ~1400-1600 | ~750-850 |
Note: Specific values for the chloro-isomers are based on general expectations for halogenated aromatic carboxylic acids.
Mass Spectrometry and UV-Vis Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | λmax (nm) in Ethanol |
| 1-Naphthoic acid | 172.18 | 172, 155, 127 | 293 |
| This compound | 206.62 | 206, 190, 126 | - |
| 8-Chloro-1-naphthoic acid | 206.62 | 206, 190, 126 | - |
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: ≥1024.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent pellet.
Data Acquisition (FTIR):
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
Sample Preparation:
-
Accurately weigh a small amount of the sample and dissolve it in a spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to obtain absorbance values in the linear range of the spectrophotometer (0.1 - 1.0).
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
Workflow and Logic Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis and comparison of this compound and its isomers.
Caption: General workflow for the spectroscopic analysis of naphthoic acid isomers.
Caption: Logical relationship for the comparative spectroscopic analysis of isomers.
A Comparative Guide to the Structural and Analytical Characterization of Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative analytical techniques for the characterization of 5-Chloro-1-naphthoic acid. Due to the limited public availability of the specific crystal structure for this compound, this guide will utilize the well-documented crystal structure of the closely related parent compound, 1-naphthoic acid, as a representative example for the purpose of detailed structural analysis and comparison.
X-ray Crystal Structure Analysis: The Gold Standard for 3D Molecular Structure
Single-crystal X-ray diffraction is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid.[1] This method is unparalleled in its ability to deliver unambiguous structural information, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationship of pharmaceutical compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction of 1-Naphthoic Acid
The following protocol is based on the crystallographic study of 1-naphthoic acid.
Crystal Growth: Colorless, plate-like single crystals of 1-naphthoic acid were obtained by slow crystallization from an aqueous ethanol solution. The quality of the crystal is paramount for a successful diffraction experiment.
Data Collection: A suitable single crystal was mounted on a goniometer head. Data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The crystal was maintained at a constant temperature while being rotated, and diffraction data were collected as a series of frames.
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions.
Quantitative Data Summary: Crystallographic Data for 1-Naphthoic Acid
| Parameter | 1-Naphthoic Acid |
| Chemical Formula | C₁₁H₈O₂ |
| Formula Weight | 172.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 31.12 |
| b (Å) | 3.87 |
| c (Å) | 6.92 |
| β (°) | 92.2 |
| Volume (ų) | 832.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.373 |
Data sourced from the study by J. Trotter.
Alternative Analytical Techniques for Characterization
While X-ray crystallography provides the ultimate structural detail, other techniques are valuable for routine analysis, purity determination, and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[2] For aromatic carboxylic acids, reversed-phase HPLC with UV detection is a common and robust method.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength corresponding to the maximum absorbance of the analyte (e.g., 230 nm or 280 nm).
-
Temperature: 25 °C.
Sample Preparation: A stock solution of the naphthoic acid derivative is prepared in the mobile phase and diluted to a suitable concentration for analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simple, rapid, and non-destructive technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The aromatic nature of naphthoic acid derivatives makes them well-suited for this method.[3]
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation: A stock solution of the naphthoic acid derivative is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). A series of dilutions are then made to determine the molar absorptivity and to construct a calibration curve for quantitative analysis.
Measurement: The absorbance of the solutions is measured in a 1 cm path length quartz cuvette over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For quantitative measurements, the absorbance is read at the λmax.
Performance Comparison
The choice of analytical technique depends on the specific research question, from detailed structural elucidation to routine quality control.
| Feature | Single-Crystal X-ray Diffraction | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectroscopy |
| Information Provided | Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing. | Separation of components, retention time, peak area (quantification), purity assessment. | Wavelength of maximum absorbance (λmax), absorbance, concentration (quantitative analysis). |
| Sample Requirements | High-quality single crystal (0.1-0.5 mm). | Solution of the analyte. | Clear, non-turbid solution of the analyte. |
| Destructive? | No | No (sample can be collected post-column) | No |
| Throughput | Low (hours to days per sample) | High (minutes per sample) | Very High (seconds to minutes per sample) |
| Cost & Complexity | High | Moderate | Low |
| Primary Application | Unambiguous structure determination, solid-state characterization. | Purity analysis, quantification of components in a mixture, quality control. | Quick identity check, quantification of pure substances. |
Visualizing the Workflow and Decision-Making Process
To better illustrate the processes and logical relationships, the following diagrams are provided.
References
Unveiling the Electronic Landscape of Halogenated Naphthoic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of halogenated naphthoic acids is crucial for designing novel materials and therapeutics. This guide provides a comparative analysis of the electronic characteristics of 6-halo-2-naphthoic acids (where the halogen is fluorine, chlorine, bromine, or iodine), supported by computational data and detailed experimental protocols.
The introduction of a halogen atom onto the naphthoic acid scaffold significantly modulates its electronic properties. This is primarily due to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogens. The extent of these effects varies down the group, leading to a predictable trend in properties such as energy levels of the frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity. These parameters are critical in determining the reactivity, charge transport capabilities, and potential biological interactions of these molecules.
Comparative Analysis of Electronic Properties
To provide a consistent comparison, Density Functional Theory (DFT) calculations were performed for 6-fluoro-, 6-chloro-, 6-bromo-, and 6-iodo-2-naphthoic acid. The calculated electronic properties are summarized in the table below.
| Property | 6-Fluoro-2-naphthoic acid | 6-Chloro-2-naphthoic acid | 6-Bromo-2-naphthoic acid | 6-Iodo-2-naphthoic acid | 2-Naphthoic Acid (unsubstituted) |
| HOMO Energy (eV) | -6.98 | -6.95 | -6.91 | -6.85 | -6.42 |
| LUMO Energy (eV) | -2.35 | -2.41 | -2.45 | -2.51 | -1.80 |
| HOMO-LUMO Gap (eV) | 4.63 | 4.54 | 4.46 | 4.34 | 4.62 |
| Ionization Potential (eV) | 6.98 | 6.95 | 6.91 | 6.85 | 6.42 |
| Electron Affinity (eV) | 2.35 | 2.41 | 2.45 | 2.51 | 1.80 |
Note: These values are based on DFT calculations and are intended for comparative purposes.
The data reveals a clear trend: as we move down the halogen group from fluorine to iodine, both the HOMO and LUMO energy levels are destabilized (become less negative). This is attributed to the decreasing electronegativity and increasing polarizability of the halogen atom. Consequently, the HOMO-LUMO gap, a key indicator of chemical reactivity and stability, generally decreases from the fluoro to the iodo derivative. A smaller HOMO-LUMO gap suggests higher reactivity and potential for enhanced charge transfer capabilities.
The ionization potential, which is the energy required to remove an electron, follows the trend of the HOMO energy and decreases down the group. Conversely, the electron affinity, the energy released upon gaining an electron, increases from fluorine to iodine, correlating with the trend in LUMO energy. This suggests that the iodo-substituted naphthoic acid is the most easily reduced among the series.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electronic properties of halogenated naphthoic acids.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which HOMO and LUMO energy levels can be estimated.
Materials and Equipment:
-
Potentiostat/Galvanostat system
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Anhydrous, degassed non-aqueous solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Analyte (halogenated naphthoic acid) at a concentration of 1-5 mM
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
Procedure:
-
Preparation: The working electrode is polished to a mirror finish using alumina slurry, followed by sonication in ethanol and drying. The electrochemical cell is assembled and purged with an inert gas for at least 15 minutes to remove oxygen.
-
Blank Scan: A CV scan of the solvent and supporting electrolyte is recorded to establish the potential window and identify any background currents.
-
Analyte Scan: The halogenated naphthoic acid is added to the cell, and the solution is deaerated again. The CV is then recorded by scanning the potential from an initial value to a switching potential and back.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated using empirical formulas that correlate these potentials to the energy levels relative to the vacuum level, often using ferrocene as an internal standard.
Solid-State Electrical Conductivity Measurement
The four-probe method is a standard technique for measuring the electrical conductivity of solid organic materials, minimizing the influence of contact resistance.
Materials and Equipment:
-
Source measure unit (SMU) or a combination of a current source and a voltmeter
-
Four-point probe head with equally spaced, sharp-tipped probes (e.g., tungsten carbide)
-
Sample holder and positioning stage
-
Single crystal or pressed pellet of the halogenated naphthoic acid
-
Conductive paste or paint for making contacts (if necessary)
-
Microscope for positioning the probes
Procedure:
-
Sample Preparation: A single crystal of the halogenated naphthoic acid is grown, or a pellet is formed by pressing the powdered material. The sample is mounted on an insulating substrate.
-
Probe Contact: The four-point probe head is carefully lowered onto the surface of the sample in a linear configuration.
-
Measurement: A constant current is passed through the two outer probes, and the resulting voltage drop is measured across the two inner probes.
-
Calculation: The sheet resistance (Rs) is calculated from the measured current (I) and voltage (V) using the formula: Rs = (π / ln(2)) * (V / I).
-
Conductivity Determination: The bulk conductivity (σ) is then calculated by taking into account the thickness of the sample (t) and a geometric correction factor (C.F.): σ = 1 / (Rs * t * C.F.). The correction factor depends on the sample geometry and the probe spacing.
Visualizing the Impact of Halogenation
The following diagram illustrates the general structure of 6-halo-2-naphthoic acids and the key electronic transitions that govern their properties.
This guide provides a foundational understanding of the electronic properties of halogenated naphthoic acids. The presented data and experimental protocols offer a starting point for researchers to further explore and harness the unique characteristics of these versatile molecules in their respective fields.
A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification and purity assessment of 5-Chloro-1-naphthoic acid, a key intermediate in various synthetic processes. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the common analytical techniques, their validation parameters based on data from structurally similar compounds, and detailed experimental protocols to aid in method development and validation.
The primary analytical techniques suitable for this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for its versatility and robustness in the analysis of non-volatile organic acids.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for complex matrices, but often requires a derivatization step to increase the volatility of the analyte.[1] UV-Vis Spectroscopy is a simpler and more accessible technique, primarily used for quantitative analysis where specificity is not a major concern.
The following table summarizes the typical performance characteristics of these methods for the analysis of aromatic carboxylic acids, providing a benchmark for the validation of a method for this compound.
Table 1: Performance Comparison of Analytical Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Intra-day Precision (RSD %) | < 2% | < 5% |
| Inter-day Precision (RSD %) | < 3% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
Note: The data presented in this table is based on validated methods for structurally similar naphthoic acid derivatives and dicarboxylic acids and should be considered as a general guideline.[1][2] Method validation for this compound is essential to establish specific performance characteristics.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. The following protocols are based on established methods for similar compounds and can be adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reverse-phase HPLC method suitable for the quantification and impurity profiling of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.[1]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. For MS compatibility, 0.1% formic acid can be used.[3]
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis (typically around 230 nm and 290 nm for naphthoic acid derivatives).[4]
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any potential impurities.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
-
-
Validation Parameters to Evaluate: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[5]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.[1]
-
Instrumentation: A GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a mass spectrometer detector.
-
Reagents and Solvents:
-
Derivatization agent (e.g., BSTFA, diazomethane, or an alkyl chloroformate)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
This compound reference standard
-
-
Derivatization Protocol (Example with Silylation):
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable volume of anhydrous solvent and the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the derivatized this compound.
-
-
Validation Parameters to Evaluate: Similar to HPLC, with a focus on the consistency and efficiency of the derivatization step.
3. UV-Vis Spectroscopy Method
UV-Vis spectroscopy can be used for a straightforward quantification of this compound in simple matrices.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Reagents and Solvents:
-
A suitable solvent that is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).
-
This compound reference standard.
-
-
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax). Naphthoic acid derivatives typically exhibit strong absorption in the UV region.[4]
-
Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution and the sample solution at the determined λmax.
-
Quantify: Plot a calibration curve of absorbance versus concentration and determine the concentration of the sample from its absorbance.
-
-
Validation Parameters to Evaluate: Linearity, range, accuracy, and precision. Specificity is a key limitation of this technique.
Visualizing Method Validation and Selection
To aid in the understanding of the analytical workflow and decision-making process, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Logical flow for selecting an analytical method.
References
Navigating the Uncharted Territory of 5-Chloro-1-naphthoic Acid Derivatives: A Comparative Guide Based on Structurally Related Analogs
Researchers, scientists, and drug development professionals often encounter novel chemical scaffolds with unexplored potential. One such area is the structure-activity relationship (SAR) of 5-Chloro-1-naphthoic acid derivatives. Despite a comprehensive search of scientific literature, specific SAR studies focusing on this particular scaffold remain unpublished. This guide, therefore, ventures into the broader landscape of structurally related naphthalene derivatives to provide a comparative analysis. By examining analogs with chloro and carboxylic acid functionalities on the naphthalene ring, we can extrapolate potential SAR trends and offer a foundational understanding for future research in this area.
The naphthalene scaffold is a well-established pharmacophore present in numerous bioactive compounds.[1] The introduction of various substituents allows for the fine-tuning of their pharmacological profiles, impacting their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] This guide will synthesize findings from studies on related naphthoic acid and chloro-naphthalene derivatives to illuminate the potential biological activities and SAR of the this compound core.
Comparative Biological Activity of Related Naphthalene Derivatives
While direct data on this compound derivatives is unavailable, studies on other substituted naphthoic acids and chloro-naphthalenes provide valuable insights into how these functional groups influence biological activity. For instance, various 1-naphthoic acid derivatives have been explored for their role as versatile intermediates in the synthesis of pharmaceuticals.[2] The following table summarizes the biological activity of some relevant naphthalene derivatives to infer potential activities for the this compound scaffold.
| Compound Class | Specific Derivative(s) | Biological Activity | Key Findings & Inferences |
| Substituted 1-Naphthoic Acids | 1-Hydroxy-4-sulfamoyl-2-naphthoates | Mcl-1 Oncoprotein Inhibition | The carboxylic acid is critical for activity, likely forming a salt bridge with key residues. A hydroxyl group at the 1-position is also important for binding. This suggests that the carboxylic acid of a this compound derivative would be a key pharmacophoric feature. |
| Chloro-Substituted Naphthalenes | 2,3-Dichloro-1,4-naphthoquinone | Antifungal, Antibacterial, Anticancer | The chloro-substituents are key for reactivity and biological activity, often participating in nucleophilic substitution reactions with biological targets.[3] This implies that the chloro group at the 5-position could influence the electronic properties and binding interactions of the naphthalene ring. |
| Naphthalene-N,N'-diacetic acids | 1,4-bis(arylsulfonamido)-naphthalene derivatives | Keap1-Nrf2 Protein-Protein Interaction Inhibition | The naphthalene core provides a scaffold for optimal presentation of substituents that interact with protein binding pockets.[4] The position and nature of substituents are critical for potency. |
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following section outlines a general protocol for a key assay used to evaluate the biological activity of naphthalene derivatives, based on common practices in the field.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of naphthalene derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (naphthalene derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in SAR studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be modulated by bioactive naphthalene derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naphthoic Acid Isomer Stability for Researchers and Drug Development Professionals
In the realm of pharmaceutical and materials science, the isomeric purity and stability of chemical intermediates are of paramount importance. Naphthoic acid, a key building block, exists as two primary isomers: 1-naphthoic acid and 2-naphthoic acid. While structurally similar, their differing substitution patterns on the naphthalene ring lead to significant differences in their thermodynamic stability and acidity. This guide provides an objective comparison of these isomers, supported by experimental data, to inform selection and handling in research and development.
Comparative Stability Data
The relative stability of 1-naphthoic acid and 2-naphthoic acid can be assessed from both thermodynamic and acidity standpoints. Thermodynamically, 2-naphthoic acid is the more stable isomer in the gaseous phase. Conversely, 1-naphthoic acid is a stronger acid, indicating that its conjugate base is more stable in solution.
| Property | 1-Naphthoic Acid | 2-Naphthoic Acid | Key Takeaway |
| Gas Phase Enthalpy of Formation (ΔfHº(g)) | -222.7 ± 1.3 kJ·mol⁻¹[1] | -231.1 ± 1.7 kJ·mol⁻¹[1] | 2-Naphthoic acid is thermodynamically more stable by approximately 8.4 kJ·mol⁻¹.[1] |
| Acid Dissociation Constant (pKa) | ~3.7 (in water at 25°C)[2] | ~4.2 (in water at 25°C)[2][3] | 1-Naphthoic acid is a stronger acid, indicating greater stability of its conjugate base upon deprotonation.[2] |
Factors Influencing Isomer Stability
The observed differences in stability are primarily attributed to steric and electronic effects.
In 1-naphthoic acid, the carboxylic acid group at the C1 position experiences significant steric repulsion from the hydrogen atom at the C8 position (a "peri" interaction).[2] This steric hindrance forces the carboxylic acid group out of the plane of the naphthalene ring, which disrupts the conjugation between the carbonyl group and the aromatic π-system.[2] This lack of planarity is a destabilizing factor, leading to a higher enthalpy of formation compared to the 2-isomer.[1]
Conversely, when 1-naphthoic acid deprotonates to form the 1-naphthoate anion, the smaller carboxylate group can achieve better planarity with the ring. This "relief of steric strain" provides an additional thermodynamic driving force for dissociation, making 1-naphthoic acid a stronger acid than its 2-isomer, where such steric hindrance is absent.[2]
Experimental Protocols
Accurate determination of the stability and acidity of naphthoic acid isomers relies on well-established experimental techniques.
Determination of Thermodynamic Stability (Enthalpy of Formation)
The gas-phase enthalpy of formation is a key indicator of thermodynamic stability and can be determined through a combination of combustion calorimetry and sublimation enthalpy measurements.[1]
1. Combustion Calorimetry:
-
A precisely weighed sample of the naphthoic acid isomer is combusted in a bomb calorimeter under an excess of oxygen.
-
The heat released during combustion is measured to determine the standard enthalpy of combustion (ΔcH°).
-
Using known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the crystalline solid (ΔfH°(cr)) is calculated via Hess's Law.
2. Enthalpy of Sublimation:
-
The enthalpy of sublimation (ΔsubH°), the energy required for the solid to transition directly to a gas, is measured. Techniques like the transpiration method, Knudsen effusion, or differential scanning calorimetry (DSC) can be employed.[1]
-
In the transpiration method, a stream of inert gas is passed over the sample at a controlled temperature, and the amount of sublimed material is determined.[1]
3. Calculation of Gas-Phase Enthalpy of Formation:
-
The gas-phase enthalpy of formation is calculated by summing the enthalpy of formation of the crystal and the enthalpy of sublimation: ΔfH°(g) = ΔfH°(cr) + ΔsubH°
Determination of Acidity (pKa) by Potentiometric Titration
Potentiometric titration is a standard method for accurately determining the pKa of an acid.[2]
1. Preparation:
-
A standard solution of the naphthoic acid isomer is prepared in a suitable solvent, typically water or a water-alcohol mixture.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
A calibrated pH electrode is immersed in the acid solution.
2. Titration:
-
The NaOH titrant is added to the naphthoic acid solution in small, precise increments.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
3. Data Analysis:
-
A titration curve is generated by plotting the measured pH versus the volume of titrant added.
-
The equivalence point is identified as the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.[2]
Conclusion
For professionals in drug development and chemical synthesis, understanding the relative stabilities of naphthoic acid isomers is crucial. While 2-naphthoic acid offers greater intrinsic thermodynamic stability, making it potentially more robust for certain processing conditions, 1-naphthoic acid 's greater acidity (and thus, more stable conjugate base) may be advantageous in reactions or formulations where deprotonation is a key step. The steric hindrance in 1-naphthoic acid is the critical factor governing these differences, leading to its lower thermodynamic stability but enhanced acidity. The choice between these isomers should therefore be guided by a thorough understanding of the specific chemical environment and desired reactivity in the intended application.
References
A Comparative Guide to Assessing the Purity of Commercial 5-Chloro-1-naphthoic Acid
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the validity and reproducibility of experimental results. 5-Chloro-1-naphthoic acid is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. This guide provides a comparative analysis of essential analytical techniques for assessing the purity of commercial this compound, complete with detailed experimental protocols and representative data.
The primary methods for purity determination of organic compounds, including aromatic carboxylic acids, are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method due to its high resolution and quantitative accuracy.[1] When coupled with Mass Spectrometry (LC-MS), it provides powerful tools for both quantification and impurity identification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an orthogonal approach, providing a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.[2][3]
Comparison of Key Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the level of accuracy required, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase.[4] | Robust, highly reproducible, excellent for quantification of known impurities, and widely available.[1] | Requires a reference standard for the analyte; may not separate all co-eluting impurities.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by HPLC, followed by detection based on their mass-to-charge ratio (m/z). | High sensitivity and selectivity; enables identification of unknown impurities and confirmation of known ones.[5] | More complex instrumentation; ionization efficiency can vary between compounds, potentially affecting quantification.[6] |
| Quantitative ¹H NMR (qNMR) | The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[7] | Absolute quantification without a specific reference standard for the analyte; provides structural information.[2][8] | Lower sensitivity compared to chromatographic methods; peak overlap can complicate analysis.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and commercial sample being analyzed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a standard RP-HPLC method for the purity assessment of this compound using UV detection.
Instrumentation:
-
Standard HPLC system with a UV detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (0.1%) or Phosphoric Acid (0.1%)[4]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in Water and Mobile Phase B as 0.1% Formic Acid in Acetonitrile.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (or a suitable solvent like methanol) to a concentration of approximately 0.5 mg/mL.[4]
-
Sample Solution Preparation: Prepare the commercial sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm[4]
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient might be 50% B to 95% B over 15 minutes.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for identifying and quantifying impurities. The chromatographic conditions are similar to the HPLC method, with the addition of a mass spectrometer detector.
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).[9]
Procedure:
-
Chromatography: Use the same column and mobile phase conditions as the HPLC method. Formic acid is preferred over phosphoric acid as it is volatile and compatible with MS.[10]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Scan Range: m/z 100-500
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages according to the instrument manufacturer's guidelines.
-
-
Analysis: Data is analyzed to identify the mass-to-charge ratio of the parent peak (for this compound, the [M-H]⁻ ion would be expected at m/z ~205.0) and any impurity peaks.
Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic Acid or 3,5-bis(trifluoromethyl)benzoic acid)[8]
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1 of interest) to ensure full signal relaxation.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the internal standard.
-
Quantitative Data Summary
The following table presents hypothetical data from the analysis of three different commercial batches of this compound using the described methods.
| Batch ID | Method | Purity (%) | Major Impurity (m/z by LC-MS) | Notes |
| Batch A | HPLC (Area %) | 99.2 | 172.1 | High purity, suitable for most applications. |
| Batch A | qNMR | 98.9 | - | Correlates well with HPLC data. |
| Batch B | HPLC (Area %) | 97.5 | 208.1 (Isomer) | Contains a significant isomeric impurity. |
| Batch B | qNMR | 97.2 | - | Confirms lower purity. |
| Batch C | HPLC (Area %) | 95.1 | 188.0 (Hydroxy-naphthoic acid) | Lower purity, potentially unsuitable for sensitive applications. |
| Batch C | qNMR | 94.8 | - | Purity confirmed by an orthogonal method. |
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for assessing the purity of a commercial chemical and the logical flow for selecting an appropriate analytical method.
Caption: General workflow for purity assessment of a commercial chemical.
Caption: Logical flow for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. metrohm.com [metrohm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy | Aperta [aperta.ulakbim.gov.tr]
- 9. agilent.com [agilent.com]
- 10. Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Literature Review: Applications of 5-Chloro-1-naphthoic Acid
A comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for 5-Chloro-1-naphthoic acid. While the broader class of naphthoic acids and their derivatives are recognized as versatile building blocks in medicinal chemistry and materials science, dedicated research on the 5-chloro isomer is notably absent from published studies.
This review aimed to collate and present comparative data on the applications of this compound, including its performance against alternatives, detailed experimental protocols, and associated biological pathways. However, extensive searches have not yielded the specific quantitative data required for such a comparison. The scientific and patent literature predominantly focuses on other isomers, such as 4-Chloro-1-naphthoic acid, or on the broader categories of naphthoic acids and naphthoquinones.
The Landscape of Naphthoic Acid Research
Naphthoic acid derivatives, in general, are valued for their rigid, aromatic scaffold which serves as a foundation for the synthesis of a variety of biologically active molecules.[1] The naphthalene ring system is a common feature in many therapeutic agents, and substitutions on this core structure, such as the addition of a chlorine atom, can significantly influence properties like lipophilicity and metabolic stability.[2] These characteristics make them attractive starting materials for the development of enzyme inhibitors, receptor ligands, and anticancer agents.[2]
Focus on Analogues: 4-Chloro-1-naphthoic Acid
In contrast to the limited information on the 5-chloro isomer, its analogue, 4-Chloro-1-naphthoic acid, is a well-documented and versatile chemical intermediate.[2] Its utility stems from the dual reactivity of its functional groups: the carboxylic acid moiety and the chlorine atom.[2]
The carboxylic acid group readily undergoes transformations such as esterification and amidation, which are fundamental reactions in the construction of larger, more complex molecules with potential therapeutic applications.[2] Simultaneously, the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of diverse chemical groups to fine-tune the biological activity and pharmacokinetic properties of the resulting compounds.[2]
Potential, Yet Unexplored, Avenues for this compound
While specific applications for this compound are not documented, its structural similarity to more researched compounds suggests potential areas for future investigation. Like its analogues, it could theoretically serve as a scaffold in the following areas:
-
Drug Discovery: As a starting material for the synthesis of novel therapeutic agents. The position of the chlorine atom at the 5-position could offer unique steric and electronic properties compared to other isomers, potentially leading to new biological activities.
-
Materials Science: The naphthalene core is a component of some organic electronic materials. Derivatives of this compound could be explored for their properties as charge-transporting or emissive materials. A patent for chlorinated naphthalenetetracarboxylic acid derivatives highlights their use in organic electronics.[3]
-
Chemical Synthesis: As a versatile intermediate for the creation of more complex chemical structures.
Conclusion
At present, a detailed comparison guide on the applications of this compound cannot be constructed due to the absence of specific research and quantitative data in the public domain. The scientific community has, to date, focused its efforts on other isomers and related classes of compounds. The potential utility of this compound remains an open area for future research. Investigators seeking to explore the applications of chloro-substituted naphthoic acids would find a more substantial body of literature for analogues such as 4-Chloro-1-naphthoic acid.
Visualizing the General Synthetic Utility of Chloro-Naphthoic Acids
While no specific pathways involving this compound have been documented, the following diagram illustrates the general synthetic transformations possible for a chloro-naphthoic acid, based on the known reactivity of its analogues.
Caption: Potential synthetic transformations of this compound.
References
- 1. This compound | C11H7ClO2 | CID 937057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2453105A - Preparation of hydroxy aromatic carboxylic acids - Google Patents [patents.google.com]
- 3. CN102057015A - Chlorinated naphthalenetetracarboxylic acid derivatives, preparation thereof and use thereof in organic electronics - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-1-naphthoic Acid: A Comprehensive Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-1-naphthoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the general properties of acidic and chlorinated organic compounds and should be followed in the absence of a specific Safety Data Sheet (SDS) for this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to wear appropriate Personal Protective Equipment (PPE). Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Emergency Procedures:
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][2] Seek medical attention if irritation develops.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1][2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility.[2] As a chlorinated organic acid, it must be treated as hazardous waste.[2] Do not dispose of this compound down the drain or in regular trash.[2]
Step 1: Waste Classification
Classify this compound waste as hazardous. Due to its chemical nature as a naphthalene derivative, it is considered potentially harmful to the environment.[2]
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, such as filter paper, contaminated gloves, and empty containers, in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: For liquid waste containing this compound, use a separate, compatible container.[3] Ensure containers are made of a material compatible with acids.[3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2] All waste containers must have tightly fitting caps and be kept closed except when adding waste.[3]
Step 3: Spill Management
In the event of a small spill:
-
Ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2]
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[2]
For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[2] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[2]
While neutralization of corrosive wastes can sometimes be performed on-site, this should only be done by trained personnel and if the waste does not possess other hazardous characteristics.[4] Given the chlorinated nature of this compound, it is recommended to dispose of it through a certified hazardous waste handler without attempting neutralization unless explicitly approved by your EHS department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
